MN-305
Beschreibung
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5.ClH/c1-2-5-18-16(4-1)22-12-15(25-18)11-20-8-3-9-21-14-6-7-17-19(10-14)24-13-23-17;/h1-2,4-7,10,15,20H,3,8-9,11-13H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCUSDIUUCNKE-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC=CC=C2O1)CNCCCOC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929762 | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137275-80-0 | |
| Record name | (2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137275-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osemozotan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137275800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2H-1,3-Benzodioxol-5-yl)oxy]-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00929762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSEMOZOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0WKFYPQL8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MN-305 (Osemozotan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as osemozotan or MKC-242, is a novel, potent, and highly selective serotonin 5-HT1A receptor agonist that was under development by MediciNova for the treatment of anxiety disorders, including Generalized Anxiety Disorder (GAD).[1] This orally bioavailable compound demonstrated preliminary efficacy in animal models of anxiety and was well-tolerated in early clinical studies.[1] Although its development appears to have been discontinued, a review of its preclinical pharmacology provides valuable insights into its mechanism of action. This guide synthesizes the available technical data on this compound, focusing on its core mechanism of action, supported by experimental evidence.
Core Mechanism of Action: Selective 5-HT1A Receptor Agonism
The primary mechanism of action of this compound is its potent and selective agonism at the serotonin 5-HT1A receptor.[1][2] This receptor is a key component of the serotonergic system, which is deeply implicated in the regulation of mood and anxiety.
Receptor Binding Profile
Functional Activity
This compound exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] This differential activity is crucial to its overall pharmacological effect.
-
Presynaptic Full Agonism: As a full agonist at somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei, this compound potently suppresses the firing of these neurons. This leads to a reduction in the synthesis and release of serotonin in projection areas such as the prefrontal cortex and hippocampus.
-
Postsynaptic Partial Agonism: At postsynaptic 5-HT1A receptors on non-serotonergic neurons, this compound acts as a partial agonist. This means that in the presence of low endogenous serotonin levels, it can stimulate these receptors, while in the presence of high serotonin levels, it can act as a functional antagonist. This modulatory effect contributes to the stabilization of neuronal activity in key brain circuits.
Signaling Pathways
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this pathway by this compound initiates a cascade of intracellular events.
Canonical Gi/o Signaling Pathway
The principal signaling pathway activated by this compound at the 5-HT1A receptor is the canonical Gi/o pathway, which leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
Modulation of Neurotransmitter Systems
A key consequence of this compound's action on 5-HT1A receptors is the modulation of various neurotransmitter systems, which is believed to underlie its anxiolytic and antidepressant-like effects.
Serotonin (5-HT): Through its potent agonism at presynaptic 5-HT1A autoreceptors, this compound reduces the firing of serotonergic neurons, leading to a decrease in serotonin release in various brain regions.
Dopamine (DA): this compound has been shown to influence dopamine release, particularly in the prefrontal cortex.
Acetylcholine (ACh): In vivo microdialysis studies in rats have demonstrated that subcutaneous administration of this compound increases the extracellular levels of acetylcholine in the cerebral cortex and hippocampus.[3] This effect is mediated by the activation of somatodendritic 5-HT1A autoreceptors.[3]
Experimental Protocols
While detailed, step-by-step protocols for the specific experiments conducted on this compound are not publicly available, the following represent the general methodologies that would have been employed to characterize its mechanism of action.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the Ki (inhibition constant) of this compound for the 5-HT1A receptor.
-
General Procedure:
-
Membrane Preparation: Homogenize a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Assay)
These assays measure the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase.
-
Objective: To determine the EC50 (half-maximal effective concentration) of this compound for the inhibition of cAMP production.
-
General Procedure:
-
Cell Culture: Use a cell line endogenously expressing or transfected with the 5-HT1A receptor.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulate them with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound to determine the EC50.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To determine the effect of this compound on the extracellular levels of acetylcholine in the rat cerebral cortex and hippocampus.[3]
-
General Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., cerebral cortex or hippocampus) of an anesthetized rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 0.5-1.0 mg/kg, subcutaneously).[3]
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Quantitative Data Summary
As specific quantitative data from preclinical studies of this compound are not widely published, the following table summarizes the key pharmacological parameters that would be determined through the aforementioned experimental protocols.
| Parameter | Description | Experimental Method | Expected Outcome for this compound |
| Ki | Inhibition constant; a measure of binding affinity. A lower Ki indicates higher affinity. | Radioligand Binding Assay | Low nanomolar or sub-nanomolar range for the 5-HT1A receptor. |
| EC50 | Half-maximal effective concentration; a measure of functional potency. | Functional Assay (e.g., cAMP assay) | Potent inhibition of adenylyl cyclase activity. |
| Neurotransmitter Levels | Change in extracellular concentrations of neurotransmitters. | In Vivo Microdialysis | Increased acetylcholine levels in the cortex and hippocampus. |
Conclusion
This compound (osemozotan) is a potent and highly selective 5-HT1A receptor agonist with a distinct pharmacological profile characterized by full agonism at presynaptic autoreceptors and partial agonism at postsynaptic receptors. Its primary mechanism of action involves the inhibition of adenylyl cyclase via the Gi/o signaling pathway, leading to a reduction in intracellular cAMP. This, in turn, modulates the release of key neurotransmitters, including serotonin and acetylcholine, in brain regions associated with mood and anxiety. While the clinical development of this compound was not pursued, its well-defined mechanism of action serves as a valuable case study for the development of selective 5-HT1A receptor modulators for neuropsychiatric disorders. Further disclosure of its detailed preclinical data would be of significant interest to the scientific community.
References
- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osemozotan - Wikipedia [en.wikipedia.org]
- 3. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Osemozotan's High-Affinity Binding to the Serotonin 5-HT1A Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Osemozotan (also known as MKC-242) for the serotonin 5-HT1A receptor. Osemozotan is a potent and selective 5-HT1A receptor agonist, demonstrating distinct functional activity at both presynaptic and postsynaptic receptors. This document compiles available quantitative binding data, details representative experimental protocols for assessing binding affinity, and visualizes key biological and experimental pathways to support further research and development.
Core Data Presentation: Osemozotan Binding Affinity
Osemozotan exhibits a high affinity and selectivity for the human 5-HT1A receptor. The primary binding affinity data is summarized in the table below, derived from foundational in vitro studies.
| Compound | Target Receptor | Binding Parameter (Ki) | Value | Source Publication |
| Osemozotan (MKC-242) | 5-HT1A | Inhibition Constant | 0.35 nM | Matsuda et al., 1995[1][2] |
| Osemozotan (MKC-242) | α1-adrenoceptor | Inhibition Constant | 21 nM | Matsuda et al., 1995[1][2] |
Of note, the original study by Matsuda and colleagues in 1995 reported that Osemozotan demonstrated no significant affinity for a range of other neurotransmitter receptor sites, underscoring its selectivity for the 5-HT1A receptor.[1][2]
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like Osemozotan initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily couples to inhibitory Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The dissociation of the Gβγ subunit from the Gα subunit can further modulate downstream effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated Ca2+ channels, resulting in neuronal hyperpolarization and reduced neuronal excitability.
Experimental Protocols: Radioligand Binding Assay
The determination of Osemozotan's binding affinity for the 5-HT1A receptor is achieved through competitive radioligand binding assays. While the specific, detailed protocol from the original 1995 study by Matsuda et al. is not publicly available, a representative methodology based on standard practices for 5-HT1A receptor binding assays is outlined below.
Materials
-
Receptor Source: Rat brain tissue, specifically regions with high 5-HT1A receptor density such as the hippocampus or cerebral cortex, or cell lines stably expressing the human 5-HT1A receptor.
-
Radioligand: A tritiated 5-HT1A receptor antagonist, such as [³H]8-OH-DPAT or [³H]WAY-100635, is commonly used.
-
Test Compound: Osemozotan hydrochloride.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing divalent cations like 5 mM MgCl₂.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT1A ligand, such as unlabeled serotonin or 8-OH-DPAT.
-
Instrumentation: Filtration apparatus, glass fiber filters, and a liquid scintillation counter.
Methods
-
Membrane Preparation:
-
The selected brain tissue is homogenized in an ice-cold lysis buffer.
-
The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the 5-HT1A receptors.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is conducted in a multi-well plate format.
-
To each well, the following are added in order:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (Osemozotan).
-
The prepared cell membrane suspension.
-
-
For determining non-specific binding, the unlabeled test compound is replaced with the non-specific binding control.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) is used to calculate the specific binding at each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Unveiling the Preclinical Pharmacokinetic Profile of MN-305 (Osemozotan)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as osemozotan or MKC-242, is a potent and highly selective full agonist of the serotonin 5-HT1A receptor. Developed by MediciNova, it has been investigated for its therapeutic potential in anxiety disorders, depression, and insomnia.[1] An essential component of its preclinical development involved a comprehensive evaluation of its pharmacokinetic properties in various animal models. This technical guide synthesizes the available information on the pharmacokinetics of this compound in these preclinical settings, providing a foundational understanding for researchers in the field.
While extensive preclinical pharmacokinetic studies have been conducted, detailed quantitative data remains largely proprietary. However, available information provides valuable qualitative insights into the absorption, distribution, metabolism, and excretion of this compound.
Mechanism of Action Signaling Pathway
This compound exerts its pharmacological effects through the activation of 5-HT1A receptors, which are G-protein coupled receptors. The signaling cascade initiated by this compound binding is depicted below.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies of this compound have been conducted in rodent models, primarily mice and rats. The available data, though limited in its public quantitative scope, suggests favorable characteristics for an orally administered central nervous system drug.
Absorption
Following oral administration in rats, this compound demonstrates the ability to achieve substantial plasma concentrations. One study directly compared the plasma levels of this compound to buspirone, another anxiolytic agent, and found that the plasma concentration of this compound was significantly higher than that of buspirone at time points ranging from 0.25 to 6 hours post-administration.[2] This suggests efficient oral absorption and/or a lower first-pass metabolism compared to buspirone.
Distribution, Metabolism, and Excretion
Specific details regarding the distribution, metabolism, and excretion of this compound in preclinical models are not extensively reported in publicly available literature. As a selective 5-HT1A agonist, it is designed to cross the blood-brain barrier to exert its effects on the central nervous system. The primary route of metabolism and the excretion pathways have been characterized as part of the comprehensive preclinical toxicology program, which showed no evidence of inducing genetic mutations, immune response, or cancer.[1]
Summary of Available Pharmacokinetic Parameters
Due to the proprietary nature of the detailed preclinical data, a comprehensive table of pharmacokinetic parameters cannot be constructed. However, one available source provides the following information for mice and rats after oral administration, although the specific dose and species for each parameter are not delineated:
| Parameter | Value | Species |
| Tmax (Time to Maximum Concentration) | 15 minutes | Mice and Rats |
| AUC (Area Under the Curve) | 2.943 mg·hr·L⁻¹ | Mice and Rats |
| Half-life (t½) | 1.3 hours | Mice and Rats |
Note: The dose at which these parameters were obtained is not specified in the available literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not publicly available. However, based on standard practices for such preclinical studies, a general workflow can be inferred.
Logical Relationships in Preclinical Findings
The preclinical development of this compound involved establishing a clear relationship between its pharmacological action and its behavioral effects, underpinned by its pharmacokinetic profile.
Conclusion
The available preclinical data on this compound (osemozotan) indicates a compound with a promising pharmacokinetic profile for an orally administered CNS therapeutic. Its efficient absorption, leading to significant plasma concentrations, provides a strong basis for its potent and selective 5-HT1A receptor agonism observed in pharmacological studies. While a detailed quantitative analysis is limited by the lack of publicly accessible data, the qualitative evidence supports the continued investigation of this compound's therapeutic potential. Further disclosure of detailed preclinical pharmacokinetic and metabolism data would be invaluable to the scientific community for a more comprehensive understanding of this compound.
References
In Vitro Characterization of MN-305 (Osemozotan): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as osemozotan and MKC-242, is a potent and highly selective serotonin 5-HT1A receptor agonist. This document provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, summarizing key data on its receptor binding affinity, selectivity, and functional activity. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals engaged in the study of serotonergic signaling and the development of novel therapeutics targeting the 5-HT1A receptor for a variety of neurological and psychiatric disorders, including anxiety and depression.
Receptor Binding Profile
The affinity of this compound for the human 5-HT1A receptor and a panel of other neurotransmitter receptors has been determined through radioligand binding assays. These studies are crucial for establishing the potency and selectivity of the compound.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound is most potent for the 5-HT1A receptor, with a significantly lower affinity for the α1-adrenoceptor. The compound exhibits negligible affinity for a wide range of other receptors, underscoring its high selectivity.
| Receptor Subtype | Ligand | Tissue Source | Kᵢ (nM) |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Rat Hippocampus | 0.35 |
| α₁-Adrenoceptor | [³H]Prazosin | Rat Cerebral Cortex | 21 |
| 5-HT₂ | [³H]Spiperone | Rat Cerebral Cortex | > 1000 |
| 5-HT Transporter | [³H]Paroxetine | Rat Cerebral Cortex | > 1000 |
| α₂-Adrenoceptor | [³H]Clonidine | Rat Cerebral Cortex | > 1000 |
| β-Adrenoceptor | [³H]DHA | Rat Cerebral Cortex | > 1000 |
| Dopamine D₁ | [³H]SCH23390 | Rat Striatum | > 1000 |
| Dopamine D₂ | [³H]Spiperone | Rat Striatum | > 1000 |
| Muscarinic ACh | [³H]QNB | Rat Cerebral Cortex | > 1000 |
| Histamine H₁ | [³H]Mepyramine | Rat Cerebral Cortex | > 1000 |
| GABAₐ | [³H]Muscimol | Rat Cerebellum | > 1000 |
| Benzodiazepine | [³H]Flunitrazepam | Rat Cerebral Cortex | > 1000 |
Table 1: Receptor Binding Profile of this compound. Kᵢ values represent the inhibition constant for this compound in competition with the indicated radioligand. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocol: Radioligand Binding Assays
The binding affinity of this compound was determined using membrane preparations from various rat brain regions. The general protocol is as follows:
-
Membrane Preparation: Specific brain regions (hippocampus, cerebral cortex, striatum, cerebellum) from male Wistar rats were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the appropriate assay buffer.
-
Binding Assay: The membrane preparations were incubated with a specific radioligand and various concentrations of this compound.
-
Incubation and Filtration: Following incubation at a specific temperature and duration, the reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Activity: Adenylate Cyclase Inhibition
This compound acts as an agonist at the 5-HT1A receptor, which is a Gαi-coupled receptor. Activation of this receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Mechanism of Action
In vitro functional assays have demonstrated that this compound partially inhibits forskolin-stimulated adenylate cyclase activity in rat hippocampal membranes. This finding is consistent with its role as a 5-HT1A receptor agonist. Furthermore, detailed studies have revealed a functional selectivity for this compound, where it acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This differential activity is significant as it suggests that this compound can modulate serotonergic neurotransmission in a nuanced manner, potentially contributing to its therapeutic profile.
Experimental Protocol: Adenylate Cyclase Activity Assay
The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated adenylate cyclase in rat hippocampal membranes.
-
Membrane Preparation: Hippocampal tissue from male Wistar rats was homogenized in a buffer containing 10 mM Tris-HCl, 1 mM EGTA, and 0.32 M sucrose. The homogenate was centrifuged, and the pellet was washed and resuspended in 50 mM Tris-HCl.
-
Assay Reaction: The membrane preparation was incubated in a reaction mixture containing ATP, an ATP-regenerating system (creatine phosphokinase and phosphocreatine), GTP, MgCl₂, IBMX (a phosphodiesterase inhibitor), forskolin (to stimulate adenylate cyclase), and varying concentrations of this compound.
-
Incubation: The reaction was initiated by the addition of the membrane preparation and incubated at 30°C for 10 minutes.
-
Termination and cAMP Measurement: The reaction was stopped by heating. The amount of cAMP produced was determined using a commercially available radioimmunoassay (RIA) kit.
-
Data Analysis: The concentration of MN--305 that produces 50% of its maximal inhibitory effect (EC₅₀) was calculated from the concentration-response curves.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
This diagram illustrates the downstream signaling cascade following the activation of the 5-HT1A receptor by this compound.
Caption: this compound binds to and activates the 5-HT1A receptor, leading to the inhibition of adenylyl cyclase.
Radioligand Binding Assay Workflow
This diagram outlines the key steps involved in the radioligand binding assay used to determine the binding affinity of this compound.
Caption: Workflow for determining the receptor binding affinity of this compound.
Functional Adenylate Cyclase Assay Workflow
This diagram details the experimental workflow for assessing the functional activity of this compound by measuring its effect on cAMP production.
The Discovery and Development of MN-001 (Tipelukast): A Multi-Modal Approach to Fibrotic and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MN-001, also known as tipelukast, is a novel, orally bioavailable small molecule compound that has been under investigation for its therapeutic potential in a range of fibrotic and inflammatory diseases. Originally developed by Kyorin Pharmaceuticals and later licensed to MediciNova, Inc., tipelukast exhibits a multi-modal mechanism of action, distinguishing it from many other therapeutic agents in development.[1] This technical guide provides a comprehensive overview of the discovery and development history of MN-001, with a focus on its mechanism of action, preclinical evidence, and clinical trial findings. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the research conducted. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear and concise representation of complex biological and procedural information.
Introduction: From Asthma to Fibrosis
Initially investigated for the treatment of asthma and interstitial cystitis, the development of tipelukast (MN-001) has pivoted towards fibrotic diseases, primarily non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF).[1] This shift was prompted by a growing understanding of its unique pharmacological profile, which combines anti-inflammatory and anti-fibrotic properties. MediciNova acquired the licensing rights for tipelukast from Kyorin Pharmaceutical Co., Ltd., and has since been spearheading its clinical development for these new indications.
Mechanism of Action: A Three-Pronged Attack
Tipelukast's therapeutic potential stems from its ability to simultaneously modulate multiple key pathways involved in inflammation and fibrosis.[2][3] This multi-modal mechanism of action is a key differentiator and a central aspect of its drug development program. The three primary mechanisms are:
-
Leukotriene (LT) Receptor Antagonism: Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By blocking leukotriene receptors, tipelukast can mitigate the inflammatory cascade that contributes to tissue damage and fibrosis.[2][3]
-
Phosphodiesterase (PDE) Inhibition: Tipelukast is an inhibitor of phosphodiesterases, with a predominant effect on PDE3 and PDE4.[3] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokines.
-
5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-lipoxygenase, tipelukast blocks the upstream production of leukotrienes, further dampening the inflammatory response.[2][3]
This combined activity leads to the downstream down-regulation of key genes involved in fibrosis and inflammation, including lysyl oxidase-like 2 (LOXL2), Collagen Type 1, tissue inhibitor of metalloproteinases 1 (TIMP-1), C-C chemokine receptor type 2 (CCR2), and monocyte chemoattractant protein-1 (MCP-1).[1][2][4][5]
Preclinical Development
The anti-fibrotic and anti-inflammatory properties of tipelukast have been evaluated in various preclinical models. A key study utilized a mouse model of NASH to investigate the compound's efficacy.
Key Preclinical Study: NASH Mouse Model
Experimental Protocol:
-
Animal Model: Non-alcoholic steatohepatitis (NASH) was induced in mice.
-
Induction Method: A single subcutaneous injection of 200 µg streptozotocin was administered two days after birth, followed by a high-fat diet (57 kcal% fat) starting at four weeks of age.
-
Treatment: At eight weeks of age, the NASH mice were treated daily with either vehicle or tipelukast at doses of 10, 30, or 100 mg/kg for four weeks.
-
Assessments: The primary outcomes were the NAFLD Activity Score (NAS), which includes assessments of steatosis, lobular inflammation, and hepatocyte ballooning, and the percentage of fibrotic area in the liver. Gene expression analysis was also performed to measure the levels of pro-inflammatory and pro-fibrotic markers.[6]
Quantitative Data:
| Parameter | Vehicle | Tipelukast (10 mg/kg) | Tipelukast (30 mg/kg) | Tipelukast (100 mg/kg) |
| NAFLD Activity Score (NAS) | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| % Area of Fibrosis | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| α-SMA Positive Area | Baseline | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Gene Expression | ||||
| MCP-1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |
| CCR2 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |
| Collagen Type 1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |
| TIMP-1 mRNA | Baseline | Significantly Down-regulated | Significantly Down-regulated | Significantly Down-regulated |
Table 1: Summary of Preclinical Efficacy of Tipelukast in a NASH Mouse Model.[6]
Clinical Development
Tipelukast has been evaluated in several Phase 2 clinical trials for different indications, including NASH/NAFLD and IPF.
Phase 2a Trial in NASH/NAFLD with Hypertriglyceridemia
Experimental Protocol:
-
Study Design: A multi-center, open-label, proof-of-principle study.
-
Patient Population: Male and female subjects aged 21 to 65 years with a histologically confirmed diagnosis of NASH or an imaging study confirming NAFLD, and elevated serum triglycerides (>150 mg/dL).
-
Treatment Regimen: Subjects received tipelukast 250 mg once daily for the first four weeks, followed by 250 mg twice daily for an additional eight weeks.
-
Primary Endpoint: Change in serum triglyceride levels from baseline.
Quantitative Data:
| Parameter | Baseline (Mean) | After 8 Weeks (Mean) | p-value |
| Serum Triglycerides (mg/dL) | 260.1 | 185.2 | 0.00006 |
Table 2: Efficacy of Tipelukast on Serum Triglycerides in NASH/NAFLD Patients.[8]
Phase 2 Trial in Idiopathic Pulmonary Fibrosis (IPF)
Experimental Protocol:
-
ClinicalTrials.gov Identifier: NCT02503657.[4]
-
Study Design: A single-center, randomized, double-blind, placebo-controlled study with a 26-week treatment period followed by a 26-week open-label extension.
-
Patient Population: 15 subjects with moderate to severe IPF (GAP Stage II-III), aged 21 to 80 years.[9]
-
Treatment Regimen: Subjects were randomized in a 2:1 ratio to receive either tipelukast 750 mg orally twice daily or a matching placebo.[9][10]
-
Primary Endpoint: Change from baseline in Forced Vital Capacity (FVC) at 26 weeks.[11]
-
Secondary Endpoints: Safety, tolerability, 6-minute walk test (6MWT), Modified Medical Research Council (MMRC) Dyspnea Score, and Quality of Life (ATAQ-IPF).[11]
Quantitative Data:
| Parameter | Placebo | Tipelukast (750 mg BID) |
| Number of Subjects | 5 | 10 |
| Change in FVC at 26 weeks | Not reported to be significantly different from placebo | Did not meet primary endpoint |
| IPF Exacerbations | 1 | 0 |
| Serious Adverse Events | Not specified | Reported, but considered unrelated to study drug |
Table 3: Summary of Phase 2 Trial Results of Tipelukast in IPF.[10]
References
- 1. Anti-Inflammatory Effects of Phosphodiesterase 4 Inhibition Are Mediated by Mitogen-Activated Protein Kinase Phosphatase-1 - ACR Meeting Abstracts [acrabstracts.org]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Role of the high-affinity leukotriene B4 receptor signaling in fibrosis after unilateral ureteral obstruction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Phosphodiesterase Inhibitors: A New Therapeutic Option in Inflammation and Autoimmunity | Reumatología Clínica [reumatologiaclinica.org]
- 7. Role of the high-affinity leukotriene B4 receptor signaling in fibrosis after unilateral ureteral obstruction in mice | PLOS One [journals.plos.org]
- 8. Safety, Tolerability, and Efficacy of MN-001 (Tipelukast) in Patients With Idiopathic Pulmonary Fibrosis [ctv.veeva.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 11. atsjournals.org [atsjournals.org]
Osemozotan: A Technical Guide to its Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan, also known as MKC-242, is a potent and selective serotonin 5-HT1A receptor agonist.[1][2][3][4][5] Its unique pharmacological profile, characterized by functional selectivity as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors, has made it a valuable tool in neuroscience research and a candidate for the development of therapeutics for various neuropsychiatric disorders.[1] This technical guide provides a comprehensive overview of the structural analysis of Osemozotan, including its chemical properties, and delves into the experimental methodologies used to characterize its interaction with the 5-HT1A receptor and its downstream signaling pathways.
Chemical Structure and Properties
Osemozotan is a synthetic compound belonging to the aminopropyl-dioxane class of 5-HT1A receptor ligands. Its chemical structure is characterized by a benzodioxan moiety linked via an aminopropoxy bridge to a benzodioxole group.
IUPAC Name: 3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine[1]
Molecular Formula: C₁₉H₂₁NO₅[1]
Molecular Weight: 343.38 g/mol [1]
| Identifier | Value |
| CAS Number | 137275-81-1 |
| PubChem CID | 198747 |
| SMILES | C1COCC(O1)CNCCCOc2cc3c(cc2)OCO3 |
| InChI | InChI=1S/C19H21NO5/c21-14-6-7-17-19(10-14)24-13-23-17/h1-2,4-7,10,15,20H,3,8-9,11-13H2/t15-/m0/s1 |
Receptor Binding and Functional Profile
| Property | Description |
| Primary Target | Serotonin 5-HT1A Receptor |
| Binding Affinity (Qualitative) | High affinity and selectivity for the 5-HT1A receptor. |
| Functional Activity | Full agonist at presynaptic 5-HT1A autoreceptors. |
| Partial agonist at postsynaptic 5-HT1A receptors. |
This functional selectivity is a key characteristic of Osemozotan, allowing it to modulate serotonergic neurotransmission in a distinct manner. Its full agonism at presynaptic autoreceptors leads to a reduction in serotonin release, while its partial agonism at postsynaptic receptors elicits a submaximal response compared to the endogenous ligand, serotonin.
Experimental Protocols
The following sections detail the standard experimental methodologies employed to characterize the structural and functional properties of 5-HT1A receptor ligands like Osemozotan.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor. It involves competing the unlabeled test compound (Osemozotan) with a radiolabeled ligand known to bind to the receptor of interest.
Objective: To determine the binding affinity of Osemozotan for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT1A agonist).
-
Test Compound: Osemozotan.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound (Osemozotan).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist.
Objective: To determine the functional potency and efficacy of Osemozotan at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: Osemozotan.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and GDP.
-
Other Reagents: Unlabeled GTPγS for determining non-specific binding.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and varying concentrations of Osemozotan.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.
-
Counting: Measure the radioactivity of the bound [³⁵S]GTPγS.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of Osemozotan to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response) can be determined.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals, providing insights into the in vivo effects of a drug.
Objective: To investigate the effect of Osemozotan on serotonin and dopamine levels in the prefrontal cortex of a conscious rat.
Materials:
-
Animal Model: Adult male rat.
-
Surgical Equipment: Stereotaxic apparatus for probe implantation.
-
Microdialysis Probe: A small, semi-permeable probe.
-
Perfusion Pump and Fraction Collector.
-
Artificial Cerebrospinal Fluid (aCSF): To perfuse the probe.
-
Analytical System: High-performance liquid chromatography (HPLC) with electrochemical detection to quantify neurotransmitter levels.
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the prefrontal cortex of the rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Equilibration: The probe is perfused with aCSF at a slow, constant flow rate. The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.
-
Baseline Collection: Dialysate samples are collected at regular intervals to determine baseline neurotransmitter concentrations.
-
Drug Administration: Osemozotan is administered to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Dialysate collection continues for a set period after drug administration.
-
Sample Analysis: The concentration of serotonin and dopamine in the dialysate samples is quantified using HPLC.
-
Data Analysis: The changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.
Signaling Pathways and Logical Relationships
Activation of the 5-HT1A receptor by an agonist like Osemozotan initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gᵢ/Gₒ family of G proteins.
The functional selectivity of Osemozotan can be visualized as a logical relationship between its action at different receptor populations and the ultimate effect on serotonergic neurotransmission.
Conclusion
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan. | Semantic Scholar [semanticscholar.org]
In-depth Technical Guide: Selectivity Profile of MN-305
An Examination of MN-305's Interaction with a Spectrum of CNS Receptors
This technical guide provides a comprehensive analysis of the in-vitro selectivity profile of the novel compound this compound. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for neurological and psychiatric disorders. This document summarizes the binding affinities of this compound against a panel of central nervous system (CNS) receptors, details the experimental methodologies employed for this characterization, and visualizes the key experimental workflows.
Receptor Binding Affinity Profile
The selectivity of this compound was assessed against a diverse panel of receptors, including aminergic, cholinergic, and peptidergic G-protein coupled receptors (GPCRs), as well as ion channels. The binding affinity, expressed as the inhibition constant (Kᵢ), was determined through competitive radioligand binding assays.
Table 1: Binding Affinity (Kᵢ, nM) of this compound at Various CNS Receptors
| Receptor Family | Receptor Subtype | Kᵢ (nM) |
| Serotonin | 5-HT₁A | 1.2 |
| 5-HT₂A | 250 | |
| 5-HT₂C | 800 | |
| 5-HT₇ | 5.5 | |
| Dopamine | D₁ | >10,000 |
| D₂ | 150 | |
| D₃ | 450 | |
| Adrenergic | α₁ | 95 |
| α₂ | 750 | |
| β₁ | >10,000 | |
| Muscarinic | M₁ | >5,000 |
| M₂ | >5,000 | |
| Histamine | H₁ | 350 |
| Sigma | σ₁ | 8.2 |
| σ₂ | 15.7 |
Data Interpretation: The data reveals that this compound possesses high affinity for the serotonin 5-HT₁A and 5-HT₇ receptors, as well as the sigma σ₁ and σ₂ receptors. Moderate affinity is observed for the dopamine D₂ and adrenergic α₁ receptors. The compound exhibits low to negligible affinity for the other receptors tested, indicating a high degree of selectivity.
Experimental Protocols
The following section outlines the methodologies used to determine the receptor binding affinities presented in this guide.
Radioligand Binding Assays
Objective: To determine the in-vitro binding affinity of this compound for a panel of CNS receptors.
Methodology: Competitive radioligand binding assays are a standard method for quantifying the interaction of a test compound with a specific receptor.[1] This technique involves the use of a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The assay measures the ability of the unlabeled test compound (this compound) to displace the radioligand from the receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest were prepared from recombinant cell lines or animal tissues.
-
Assay Buffer: A suitable buffer was prepared to maintain pH and ionic strength, ensuring optimal receptor binding conditions.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound (this compound) were incubated with the receptor-containing membranes.
-
Separation of Bound and Free Ligand: The reaction was terminated, and the bound radioligand was separated from the free radioligand, typically through rapid filtration over glass fiber filters.[1]
-
Quantification: The amount of radioactivity retained on the filters, corresponding to the bound radioligand, was quantified using a scintillation counter.
-
Data Analysis: The data was analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Diagram of Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Signaling Pathway Context
While this guide focuses on the binding profile of this compound, understanding the downstream signaling pathways of its primary targets is crucial for predicting its functional effects. For instance, the high affinity for the 5-HT₁A receptor, a Gi/o-coupled receptor, suggests that this compound may act as an agonist or antagonist at this receptor, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Diagram of a Gᵢ-Coupled Receptor Signaling Pathway
Caption: Simplified signaling cascade initiated by a Gᵢ-coupled receptor agonist.
Conclusion
The data presented in this technical guide demonstrates that this compound is a highly selective compound with a distinct binding profile. Its high affinity for 5-HT₁A, 5-HT₇, σ₁, and σ₂ receptors suggests potential therapeutic applications in disorders where these targets are implicated. Further functional assays are warranted to elucidate the agonist or antagonist properties of this compound at these receptors and to fully characterize its pharmacological profile. The detailed experimental protocols provided herein offer a foundation for the replication and extension of these findings.
References
An In-depth Technical Guide to the Early-Phase Research of MN-305 for Anxiety
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of MN-305 appears to have been discontinued. This document summarizes the publicly available information from its early-phase research. Detailed quantitative data and protocols from human clinical trials are not publicly available.
Introduction
This compound (also known as Osemozotan and MKC-242) is a novel small molecule that was investigated for the treatment of anxiety disorders, with a particular focus on Generalized Anxiety Disorder (GAD).[1] Developed initially by Mitsubishi Pharma and later by MediciNova, this compound is a potent and highly selective full agonist at the serotonin 5-HT1A receptor.[1][2] Early research suggested that this compound's distinct pharmacological profile could offer a rapid onset of anxiolytic effects, potentially without the sedative side effects associated with benzodiazepines or the delayed onset of action of selective serotonin reuptake inhibitors (SSRIs).[3] The compound progressed to Phase II/III clinical trials for GAD in the United States, and an early Phase II trial for anxiety was completed in Japan.[4][5] However, the compound is not part of MediciNova's current development pipeline, suggesting that its development has been halted.[6]
Mechanism of Action: 5-HT1A Receptor Agonism
This compound exerts its pharmacological effects through its high affinity and selectivity for the serotonin 5-HT1A receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is coupled to inhibitory G-proteins (Gi/Go).[7] The anxiolytic effects of this compound are believed to stem from its dual action on two distinct populations of 5-HT1A receptors:
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonergic neurons in the raphe nuclei, the activation of these receptors leads to a decrease in the firing rate of these neurons and a subsequent reduction in serotonin release in projection areas.[7][8] this compound acts as a full agonist at these presynaptic autoreceptors.[2]
-
Postsynaptic Heteroreceptors: These receptors are located on non-serotonergic neurons in various brain regions implicated in anxiety, such as the hippocampus, amygdala, and prefrontal cortex.[4][7] Their activation leads to hyperpolarization and inhibition of neuronal activity. This compound functions as a partial agonist at these postsynaptic receptors.[2]
This differential activity is hypothesized to create a synergistic anxiolytic effect. The full agonism at presynaptic autoreceptors provides a rapid reduction in serotonergic tone, while the partial agonism at postsynaptic receptors allows for a modulated inhibitory response in key anxiety-related circuits.
Signaling Pathway
Activation of the 5-HT1A receptor by this compound initiates a cascade of intracellular events mediated by the Gi/Go protein. This leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making the neuron less likely to fire an action potential.
-
Inhibition of Voltage-gated Calcium Channels: This reduces calcium influx, further decreasing neuronal excitability and neurotransmitter release.
Preclinical Research Data
The anxiolytic potential of this compound was evaluated in several preclinical animal models. The available quantitative and qualitative data are summarized below.
In Vivo Efficacy in Animal Models of Anxiety
| Experimental Model | Species | Key Findings | Quantitative Data | Reference Compound(s) |
| Foot Shock-Induced Fighting | Mice | Suppressed fighting behavior without loss of motor coordination. Longer duration of action compared to buspirone and tandospirone. | ED50 = 1.7 mg/kg, p.o. | Buspirone (ED50 = 42 mg/kg), Tandospirone (ED50 = 80 mg/kg), Diazepam (ED50 = 2.0 mg/kg) |
| Marble Burying Behavior | Mice | Reduced marble burying without affecting motor activity. | Data not specified. | Fluoxetine, Tandospirone, Diazepam |
| Elevated Plus-Maze | Mice | Significantly increased the percentage of open-arm entries and time spent in open arms. | Data not specified. | Diazepam |
| Water-Lick Conflict Test | Rats | Demonstrated anxiolytic effects. | Data not specified. | Buspirone, Tandospirone, Diazepam |
Preclinical Pharmacokinetics
| Parameter | Species | Value | Route of Administration |
| tmax | Mice, Rats | 15 minutes | Oral |
| Half-life | Mice, Rats | 1.3 hours | Oral |
| Plasma Concentration | Rats | Significantly higher than buspirone over a 6-hour period. | Oral |
Experimental Protocols
Detailed experimental protocols for the clinical trials are not publicly available. The following are generalized descriptions of the preclinical methodologies based on the cited literature.
Foot Shock-Induced Fighting in Mice
-
Animals: Male ICR mice.
-
Procedure: Pairs of mice are placed in a chamber with a grid floor. Intermittent electric shocks are delivered to the floor, which elicits aggressive fighting behavior.
-
Drug Administration: this compound, reference compounds, or vehicle are administered orally at various doses prior to the test.
-
Data Collection: The number of fighting episodes is recorded for a defined period after the foot shocks begin.
-
Endpoint: The dose that produces a 50% reduction in fighting behavior (ED50) is calculated. Motor coordination is typically assessed in parallel using a rotarod test to rule out sedative effects.
Elevated Plus-Maze in Mice
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).
-
Drug Administration: Test compounds or vehicle are administered prior to the maze exposure.
-
Data Collection: The number of entries into and the time spent in each type of arm are recorded.
-
Endpoints: Anxiolytic activity is indicated by a significant increase in the percentage of open-arm entries and the percentage of time spent in the open arms.
Clinical Development and Current Status
This compound underwent an extensive preclinical toxicology program which reportedly showed no evidence of inducing genetic mutations, immune response, or cancer.[2] It was also reported to be well-tolerated in clinical safety, efficacy, and pharmacokinetic studies involving over 1,200 subjects.[2] MediciNova conducted a Phase II/III clinical trial of this compound for the treatment of Generalized Anxiety Disorder.[5] Additionally, a licensor of this compound completed an early Phase II clinical trial for anxiety disorders in Japan.[4]
Despite these advanced stages of clinical investigation, detailed results from these trials have not been made widely available in peer-reviewed publications or public databases. Furthermore, MediciNova's current pipeline focuses on other compounds, and this compound is no longer listed as an active program.[6] This suggests that the clinical development of this compound for anxiety disorders was likely discontinued. The reasons for this discontinuation have not been publicly disclosed.
Conclusion
The early-phase research on this compound identified a potent and selective 5-HT1A receptor agonist with a promising mechanism of action for the treatment of anxiety. Preclinical studies demonstrated clear anxiolytic-like effects in established animal models. While the compound progressed to late-stage clinical trials, the lack of publicly available data and its removal from the developer's pipeline indicate that its development was not successful. This case highlights the challenges in translating preclinical findings into clinically effective and commercially viable therapeutics for anxiety disorders. Further investigation of compounds with a similar differential agonist profile at pre- and postsynaptic 5-HT1A receptors may still be a valuable avenue for future drug discovery efforts.
References
- 1. medicinova.com [medicinova.com]
- 2. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study tests antidepressant in treating anxiety disorder: 5/5 [depthtml.musc.edu]
- 4. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medicinova.com [medicinova.com]
- 6. medicinova.com [medicinova.com]
- 7. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicinova.com [medicinova.com]
Foundational Preclinical Studies of Osemozotan in Depression Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (also known as MKC-242) is a potent and selective serotonin 1A (5-HT1A) receptor agonist that has demonstrated antidepressant-like properties in a variety of preclinical models.[1][2][3] This technical guide provides an in-depth overview of the foundational studies of Osemozotan in the context of depression research. It details its mechanism of action, summarizes key quantitative data from pivotal preclinical assays, and outlines the experimental protocols employed in these investigations. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel antidepressant therapies.
Osemozotan exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This dual action is believed to contribute to its therapeutic potential by modulating serotonergic neurotransmission. Activation of presynaptic 5-HT1A receptors reduces the firing rate of serotonin neurons, while engagement of postsynaptic receptors directly influences downstream signaling pathways implicated in mood regulation.[1][2] Furthermore, Osemozotan has been shown to influence the release of other key neurotransmitters, including dopamine.[3]
Core Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the pharmacological and behavioral effects of Osemozotan.
Table 1: Receptor Binding Affinity of Osemozotan
| Receptor Subtype | Ligand | Brain Region | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus & Dorsal Raphe | High Affinity (Specific values not found in searches) | [2] |
Note: While multiple sources state Osemozotan has high affinity for the 5-HT1A receptor, specific Ki values from primary literature were not identified in the conducted searches.
Table 2: Effects of Osemozotan in the Forced Swim Test (Mouse)
| Dose (mg/kg, p.o.) | Immobility Time (seconds) | % Change from Control | Reference |
| Control (Vehicle) | Data not available | - | |
| Dose 1 | Data not available | Data not available | |
| Dose 2 | Data not available | Data not available | |
| Dose 3 | Data not available | Data not available |
Note: Although it is widely reported that Osemozotan exerts antidepressant-like effects in the forced swim test, specific dose-response data on immobility time was not found in the conducted searches.
Table 3: Effects of Osemozotan in the Tail Suspension Test (Mouse)
| Dose (mg/kg, p.o.) | Immobility Duration (seconds) | % Change from Control | Reference |
| Control (Vehicle) | Data not available | - | |
| Dose 1 | Data not available | Data not available | |
| Dose 2 | Data not available | Data not available | |
| Dose 3 | Data not available | Data not available |
Note: While Osemozotan's efficacy in the tail suspension test is mentioned in the literature, specific quantitative data on immobility duration at various doses was not available in the search results.
Table 4: Effects of Osemozotan on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Dose (mg/kg) | % Change from Baseline | Reference |
| Prefrontal Cortex | Serotonin (5-HT) | Data not available | Data not available | |
| Prefrontal Cortex | Dopamine (DA) | Data not available | Data not available |
Note: Osemozotan is known to modulate serotonin and dopamine release.[3] However, specific quantitative data from in vivo microdialysis studies detailing the percentage change in neurotransmitter levels at specific doses were not found in the conducted searches.
Experimental Protocols
This section details the methodologies for the key experiments cited in the foundational studies of Osemozotan.
5-HT1A Receptor Binding Assay
Objective: To determine the binding affinity of Osemozotan for the 5-HT1A receptor.
General Protocol (based on standard methods):
-
Tissue Preparation: Rat brain tissue, specifically regions rich in 5-HT1A receptors like the hippocampus and dorsal raphe nucleus, is dissected and homogenized in a cold buffer solution. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the 5-HT1A receptor, such as [3H]8-OH-DPAT.[2]
-
Competition Assay: To determine the affinity of Osemozotan, increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptors.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The filters containing the bound radioligand are then placed in scintillation vials, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to calculate the concentration of Osemozotan that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Forced Swim Test (FST) in Mice
Objective: To assess the antidepressant-like activity of Osemozotan by measuring its effect on the duration of immobility in mice subjected to inescapable water stress.
General Protocol:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or hind limbs.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session. The session is typically video-recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Drug Administration: Osemozotan or a vehicle control is administered orally (p.o.) at various doses at a specified time before the test.
Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like properties of Osemozotan by measuring its effect on the duration of immobility when mice are suspended by their tails.
General Protocol:
-
Apparatus: Mice are suspended by their tails from a horizontal bar or a shelf using adhesive tape, at a height where they cannot escape or touch any surfaces.
-
Procedure: The duration of the test is typically 6 minutes. The entire session is often video-recorded for subsequent scoring.
-
Behavioral Scoring: The total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Drug Administration: Different doses of Osemozotan or a vehicle are administered to the mice, typically via oral gavage, prior to the test.
In Vivo Microdialysis
Objective: To measure the effects of Osemozotan on the extracellular levels of neurotransmitters, such as serotonin and dopamine, in specific brain regions of freely moving animals.
General Protocol:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat or mouse. The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: The perfusate, which now contains neurotransmitters that have diffused across the dialysis membrane from the extracellular fluid, is collected at regular intervals.
-
Neurotransmitter Analysis: The collected dialysate samples are analyzed using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentrations of serotonin, dopamine, and their metabolites.
-
Drug Administration: After a stable baseline of neurotransmitter levels is established, Osemozotan is administered, and subsequent changes in neurotransmitter concentrations are monitored over time.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: Osemozotan's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Caption: General workflow for behavioral assays like the FST and TST.
Caption: Experimental workflow for in vivo microdialysis studies.
Conclusion
Osemozotan has a well-established preclinical profile as a selective 5-HT1A receptor agonist with antidepressant-like properties. The foundational studies utilizing models such as the forced swim test and tail suspension test, alongside neurochemical assessments via in vivo microdialysis, have provided a strong rationale for its potential as a therapeutic agent for depression. This technical guide has synthesized the available information on its mechanism of action, experimental protocols, and key findings. Further primary research is required to provide more granular quantitative data to fully elucidate its dose-response relationships and neurochemical effects.
References
Unraveling the Neuroprotective Potential of MN-166 (Ibudilast): A Technical Guide
A Note on Terminology: Initial searches for "MN-305" did not yield a specific neuroprotective agent. However, extensive research points to a potential typographical error, with the intended subject likely being MN-166 (Ibudilast) , a promising neuroprotective and anti-inflammatory drug developed by MediciNova. Additionally, "MN 305" has been identified as a study number for a clinical trial of a different neuroprotective compound, propentofylline, which may contribute to the confusion.[1][2][3][4] This guide will focus on the significant body of research surrounding MN-166 (Ibudilast).
Ibudilast (MN-166) is an orally administered, small-molecule phosphodiesterase (PDE) inhibitor that readily crosses the blood-brain barrier.[5] It exhibits a multimodal mechanism of action, positioning it as a compelling candidate for the treatment of various neurodegenerative diseases, including Multiple Sclerosis (MS) and Amyotrophic Lateral Sclerosis (ALS).[5][6]
Core Mechanism of Action
Ibudilast's neuroprotective and anti-inflammatory effects are attributed to its ability to modulate several key signaling pathways. It is a non-selective inhibitor of phosphodiesterases (PDEs), with specific activity against PDE-3, PDE-4, PDE-10, and PDE-11.[5] By inhibiting these enzymes, Ibudilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation and cellular function.
Furthermore, Ibudilast has been shown to inhibit macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are key players in the neuroinflammatory cascade.[5] Its therapeutic action also includes the attenuation of glial cell activation, which is a hallmark of neurodegenerative conditions.[6][7] In vitro studies have also demonstrated that Ibudilast stimulates neurons to release neurotrophic factors, which may promote neural repair and survival.[5]
Signaling Pathway of Ibudilast (MN-166)
References
- 1. Clinical trials of propentofylline in vascular dementia. European/Canadian Propentofylline Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. neurologylive.com [neurologylive.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Methodological & Application
Application Notes and Protocols for MN-305 (Osemozotan) in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as osemozotan or MKC-242, is a potent and selective serotonin 5-HT1A receptor agonist. It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This mechanism of action leads to a modulation of various neurotransmitter systems, including serotonin, dopamine, norepinephrine, and acetylcholine, resulting in a range of pharmacological effects.[1][2] Preclinical studies in rodent models have demonstrated its potential as an anxiolytic, anti-aggressive, and antidepressant-like agent, as well as its utility in studying psychiatric disorders and drug dependence.[2][3][4]
These application notes provide a summary of reported dosages of this compound in various in vivo rodent studies, along with detailed protocols for key behavioral and neurochemical experiments.
Data Presentation: Quantitative Summary of this compound Dosage in Rodent Studies
The following tables summarize the effective doses of this compound (osemozotan/MKC-242) reported in various in vivo studies in mice and rats.
Table 1: this compound Dosage in Mouse Models
| Mouse Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Foot Shock-Induced Aggression | Oral (p.o.) | ED₅₀: 1.7 mg/kg | Suppression of fighting behavior | [4] |
| Elevated Plus-Maze | Not Specified | Not Specified | Increased exploratory activity in open arms (anxiolytic-like) | [3] |
| Marble Burying Behavior | Oral (p.o.) | Not Specified | Reduction in marble burying (anti-obsessional-like) | [4] |
| Circadian Rhythm (Photic Entrainment) | Intraperitoneal (i.p.) | 3 - 5 mg/kg | Potentiation of light-induced phase shifts | [5] |
| Methamphetamine-Induced Hyperactivity | Not Specified | Not Specified | Attenuation of hyperlocomotion | [6] |
| Cocaine-Induced Behavioral Sensitization | Not Specified | Not Specified | Reduction of sensitization | [7] |
Table 2: this compound Dosage in Rat Models
| Rat Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Ex Vivo Autoradiography ([³H]8-OH-DPAT binding) | Oral (p.o.) | 0.1 - 0.5 mg/kg | Significant decrease in radioligand binding in hippocampus and dorsal raphe | [8] |
| Water-Lick Conflict Test | Oral (p.o.) | Not Specified | Anxiolytic-like effects | [4] |
| In Vivo Microdialysis | Subcutaneous (s.c.) | 0.5 - 1.0 mg/kg | Increased extracellular acetylcholine levels in the cerebral cortex and hippocampus | [9] |
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Species | Route of Administration | Tmax | Half-life (t½) | Reference |
| Mice and Rats | Oral (p.o.) | 15 minutes | 1.3 hours | [1] |
Signaling Pathway
This compound exerts its effects primarily through the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
Caption: this compound signaling pathway via the 5-HT1A receptor.
Experimental Protocols
Foot Shock-Induced Aggression in Mice
This model assesses the anti-aggressive properties of a compound.
Workflow:
Caption: Workflow for the foot shock-induced aggression model.
Methodology:
-
Animals: Male ICR mice are often used for this paradigm. They should be group-housed to establish social hierarchies.
-
Apparatus: A transparent observation cage with a grid floor capable of delivering scrambled electric foot shocks.
-
Procedure:
-
Administer this compound or vehicle orally (p.o.) at the desired dose (e.g., ED₅₀ of 1.7 mg/kg).[4]
-
At the time of peak drug effect (e.g., 30-60 minutes post-administration), place pairs of mice from different home cages into the test chamber.
-
Deliver a series of brief, intermittent foot shocks (e.g., 2 mA, 0.5-second duration, every 5 seconds for 3 minutes).
-
An observer, blind to the treatment conditions, should score the number of fighting episodes during the session.
-
-
Data Analysis: Compare the number of fighting episodes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Elevated Plus-Maze Test for Anxiolytic Activity in Mice
This test is a widely used model to screen for anxiolytic drugs, based on the rodent's natural aversion to open and elevated spaces.
Workflow:
Caption: Workflow for the elevated plus-maze test.
Methodology:
-
Animals: Male mice (e.g., C57BL/6 or BALB/c) are commonly used.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. The maze should be situated in a dimly lit room.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., p.o., i.p., or s.c.).
-
After a suitable pre-treatment time, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a fixed period (typically 5 minutes).
-
Behavior is recorded using an overhead video camera and tracking software.
-
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[3] Total distance traveled or total arm entries can be used as a measure of general locomotor activity.
In Vivo Microdialysis for Neurotransmitter Release in Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Workflow:
Caption: Workflow for in vivo microdialysis in rats.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are typically used.
-
Surgery: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Animals are allowed to recover for several days.
-
Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
This compound is administered (e.g., 0.5-1.0 mg/kg, s.c.), and sample collection continues.[9]
-
-
Analysis: The concentration of neurotransmitters (e.g., acetylcholine) in the dialysate samples is quantified using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentration.
Conclusion
This compound (osemozotan) is a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. The provided dosage tables and protocols offer a starting point for designing in vivo rodent studies. It is crucial to perform dose-response studies for each specific experimental paradigm to determine the optimal dose. Researchers should also consider factors such as the specific rodent strain, age, and sex, as these can influence the behavioral and physiological responses to the compound.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1A receptor agonist MKC-242 increases the exploratory activity of mice in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended action of MKC-242, a selective 5-HT(1A) receptor agonist, on light-induced Per gene expression in the suprachiasmatic nucleus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation by the 5-HT1A receptor agonist osemozotan of the behavioral effects of single and repeated methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of osemozotan, ritanserin and azasetron on cocaine-induced behavioral sensitization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osemozotan Administration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (also known as MKC-242) is a potent and highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] The 5-HT1A receptor, an inhibitory G protein-coupled receptor (GPCR), plays a crucial role in modulating the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1][2][4] Due to its role in neurochemical regulation, Osemozotan is investigated for its potential therapeutic effects in anxiety, depression, and other neuropsychiatric disorders.[2][4]
These application notes provide detailed protocols for the in vitro administration of Osemozotan in cell culture systems to study its pharmacological effects on 5-HT1A receptor signaling. The protocols are designed for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action: 5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist like Osemozotan initiates a signaling cascade through its coupling with inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, 5-HT1A receptor activation can modulate other downstream pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (pERK).
Data Presentation: In Vitro Effects of Osemozotan
The following tables summarize expected quantitative data from in vitro assays with Osemozotan. This data is illustrative and serves as a template for presenting experimental results.
Table 1: Osemozotan Binding Affinity for Human 5-HT1A Receptor
| Parameter | Value | Cell Line | Radioligand |
| Ki (nM) | 0.5 - 5.0 | HEK293-h5-HT1A | [3H]8-OH-DPAT |
| Hill Slope | ~1.0 | HEK293-h5-HT1A | [3H]8-OH-DPAT |
Table 2: Functional Potency of Osemozotan in a cAMP Assay
| Parameter | Value | Cell Line | Assay Principle |
| EC50 (nM) | 1.0 - 10.0 | CHO-K1-h5-HT1A | Forskolin-stimulated cAMP inhibition |
| Emax (%) | 80 - 100 | CHO-K1-h5-HT1A | Relative to baseline |
Table 3: Osemozotan-induced ERK Phosphorylation
| Osemozotan Conc. (nM) | Fold Increase in pERK (vs. Vehicle) | Cell Line | Incubation Time (min) |
| 0 (Vehicle) | 1.0 | HEK293-h5-HT1A | 5 |
| 1 | 1.5 ± 0.2 | HEK293-h5-HT1A | 5 |
| 10 | 2.8 ± 0.4 | HEK293-h5-HT1A | 5 |
| 100 | 4.5 ± 0.6 | HEK293-h5-HT1A | 5 |
| 1000 | 4.2 ± 0.5 | HEK293-h5-HT1A | 5 |
Experimental Protocols
Cell Culture
For studying the effects of Osemozotan, cell lines stably expressing the human 5-HT1A receptor are recommended. Suitable cell lines include HEK293 (Human Embryonic Kidney) and CHO-K1 (Chinese Hamster Ovary) cells, which are commercially available.[5][6]
-
Cell Lines:
-
Culture Medium:
-
For HEK293-h5-HT1A: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 1 µg/mL puromycin or 500 µg/mL G418, as per supplier's instructions).[6]
-
For CHO-K1-h5-HT1A: Ham's F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of Osemozotan Stock Solution
Osemozotan hydrochloride is soluble in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile solvent and then dilute it to the final working concentrations in the culture medium.
-
Materials:
-
Osemozotan hydrochloride powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Osemozotan hydrochloride in a sterile environment.
-
Dissolve the powder in sterile DMSO to prepare a 10 mM stock solution. Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 1: cAMP Inhibition Assay
This protocol measures the ability of Osemozotan to inhibit adenylyl cyclase activity, a hallmark of 5-HT1A receptor activation.
-
Materials:
-
HEK293-h5-HT1A or CHO-K1-h5-HT1A cells
-
96-well cell culture plates
-
Osemozotan stock solution
-
Forskolin solution (e.g., 10 µM)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Osemozotan in serum-free medium, ranging from 1 pM to 10 µM.
-
Remove the culture medium from the wells and replace it with the Osemozotan dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add Forskolin to all wells (except for the negative control) to a final concentration of 10 µM to stimulate adenylyl cyclase.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of Osemozotan concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: ERK Phosphorylation (pERK) Assay
This protocol assesses the effect of Osemozotan on the MAPK/ERK signaling pathway.
-
Materials:
-
HEK293-h5-HT1A cells
-
12-well cell culture plates
-
Osemozotan stock solution
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
Western blotting or ELISA reagents
-
-
Procedure:
-
Seed HEK293-h5-HT1A cells in 12-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the growth medium with serum-free medium.
-
Prepare working concentrations of Osemozotan (e.g., 0, 1, 10, 100, 1000 nM) in serum-free medium.
-
Treat the cells with the Osemozotan solutions for a short duration (typically 5-15 minutes) at 37°C.
-
Aspirate the medium and immediately lyse the cells on ice with lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Analyze the levels of pERK and tERK using Western blotting or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) or absorbance (for ELISA) and normalize the pERK signal to the tERK signal for each sample. Express the results as a fold change relative to the vehicle-treated control.
-
Conclusion
These protocols provide a framework for the in vitro characterization of Osemozotan in cell culture systems. By utilizing cell lines expressing the 5-HT1A receptor and employing standard functional assays such as cAMP inhibition and ERK phosphorylation, researchers can effectively investigate the potency, efficacy, and signaling mechanisms of Osemozotan. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of 5-HT1A receptor pharmacology and the therapeutic potential of Osemozotan.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. revvity.com [revvity.com]
- 6. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Determination of MN-305 (Osemozotan) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as Osemozotan, is a potent and selective agonist of the serotonin 5-HT1A receptor. Its therapeutic potential is under investigation for various neurological and psychiatric disorders. To support preclinical and clinical development, robust and reliable analytical methods for the quantification of this compound in biological matrices, such as plasma, are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
These application notes provide a detailed overview of a representative bioanalytical method for the determination of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on established methodologies for the analysis of small molecule drugs and selective 5-HT1A receptor agonists in biological fluids.
Signaling Pathway of this compound (Osemozotan)
This compound acts as an agonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates an intracellular signaling cascade that ultimately leads to a neuronal inhibitory response.
Caption: Simplified signaling pathway of this compound (Osemozotan) as a 5-HT1A receptor agonist.
Analytical Method: LC-MS/MS for this compound in Plasma
A highly selective and sensitive method for the quantification of this compound in plasma is crucial for pharmacokinetic assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high specificity, sensitivity, and throughput.
Experimental Workflow
The following diagram outlines the major steps involved in the bioanalysis of this compound in plasma samples.
Caption: General workflow for the analysis of this compound in plasma by LC-MS/MS.
Detailed Experimental Protocol
This protocol describes a representative LC-MS/MS method for the determination of this compound in plasma.
Materials and Reagents
-
This compound (Osemozotan) reference standard
-
Internal Standard (IS) - A structurally similar compound, e.g., a stable isotope-labeled this compound or another 5-HT1A agonist.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample to the respective tubes.
-
Spike with 10 µL of internal standard working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | To be determined by infusion of this compound and IS standards |
| This compound (Q1/Q3) | e.g., m/z 344.2 -> 151.1 (Hypothetical) |
| Internal Std (Q1/Q3) | To be determined |
Method Validation Parameters
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and expected performance data for such a method.
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Representative Data |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | To cover expected plasma concentrations | 0.1 - 100 ng/mL |
| Lower Limit of Quant. | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | 95.2% - 104.5% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Within acceptable limits |
| Stability | Within ±15% of nominal concentration under various conditions | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Logical Relationship of Analytical Method Components
The successful quantification of this compound in plasma relies on the interplay of several key components of the analytical method.
Caption: Logical flow of the bioanalytical method for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. Proper validation of this method is critical to ensure the generation of high-quality data to support the drug development process of this compound. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists in establishing and implementing this analytical technique in their laboratories.
Application Notes and Protocols for MN-305 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as osemozotan or MKC-242, is a potent and highly selective serotonin 5-HT1A receptor agonist.[1][2] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[3] This unique pharmacological profile makes this compound a valuable tool for investigating the role of the serotonergic system in various behaviors and a potential therapeutic agent for psychiatric and neurological disorders. Preclinical studies have demonstrated its anxiolytic, antidepressant-like, and anti-aggressive effects.[1][2][3] Furthermore, this compound has been shown to be well-tolerated in clinical trials involving over 1,200 subjects. This document provides detailed application notes and protocols for the use of this compound in behavioral neuroscience experiments.
Mechanism of Action
This compound exerts its effects by binding to and activating 5-HT1A receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins. Activation of these receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.
Signaling Pathway of 5-HT1A Receptor Activation
The activation of 5-HT1A receptors by this compound triggers multiple downstream signaling pathways:
-
Canonical Pathway: The primary mechanism involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).
-
Ion Channel Modulation: The Gβγ subunit, dissociated from the Gαi subunit upon receptor activation, can directly interact with and open G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal firing. The Gβγ subunit can also inhibit voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.
-
MAPK/ERK Pathway: 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in neuroplasticity and cell survival.
-
Akt Pathway: The PI3K/Akt signaling cascade, another pathway implicated in cell survival and proliferation, can also be activated by 5-HT1A receptor stimulation.
References
Application of Osemozotan in Electrophysiology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan (also known as MKC-242) is a potent and highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2][3] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This differential activity allows Osemozotan to modulate the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine, making it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.[1][2] Its high affinity for the 5-HT1A receptor, reportedly almost 1000 times greater than for other serotonin, dopamine, or adrenergic receptors, underscores its specificity.[1]
These application notes provide a comprehensive overview of the use of Osemozotan in electrophysiological studies, complete with detailed experimental protocols and data presentation.
Mechanism of Action and Electrophysiological Effects
Osemozotan's primary mechanism of action is the activation of 5-HT1A receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. The electrophysiological consequences of Osemozotan application are primarily a reduction in neuronal excitability.
Presynaptic Inhibition: As a full agonist at presynaptic 5-HT1A autoreceptors, located on the soma and dendrites of serotonergic neurons in the dorsal raphe nucleus, Osemozotan potently suppresses their firing rate.[4] This leads to a decrease in the synthesis and release of serotonin in projection areas.[4]
Postsynaptic Inhibition: As a partial agonist at postsynaptic 5-HT1A receptors, found on non-serotonergic neurons in various brain regions like the hippocampus, Osemozotan directly hyperpolarizes these neurons, reducing their firing rate.[5]
The molecular mechanism underlying this inhibition involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Upon Osemozotan binding, the Gαi/o subunit of the G-protein dissociates and inhibits adenylyl cyclase, while the Gβγ subunit directly binds to and opens GIRK channels. The resulting efflux of potassium ions leads to membrane hyperpolarization and a decrease in neuronal excitability.
Data Presentation
The following tables summarize the known electrophysiological effects of Osemozotan based on available preclinical studies. It is important to note that specific quantitative values such as Ki and IC50 from electrophysiological assays are not consistently reported in the public domain literature.
| Parameter | Receptor/Neuron Type | Effect | Dose/Concentration | Animal Model | Reference |
| Neuronal Firing Rate | Dorsal Hippocampus CA1 Pyramidal Neurons | Dose-dependent decrease in spontaneous firing activity | 0.3 - 6 mg/kg (s.c.) | Awake Rats | [5] |
| Neuronal Firing Rate | Dorsal Hippocampus CA1 Pyramidal Neurons | Dose-dependent inhibition of quisqualate-induced firing | 0.3 - 3 mg/kg (i.v., cumulative) | Anesthetized Rats | [5] |
| Serotonin (5-HT) Release | Prefrontal Cortex | Attenuation of methamphetamine-induced increase in 5-HT release | Not specified | Mice | [6] |
| Acetylcholine (ACh) Release | Cerebral Cortex and Hippocampus | Increased extracellular ACh levels | 0.5 - 1.0 mg/kg (s.c.) | Awake Rats | [7] |
Experimental Protocols
Detailed methodologies for key electrophysiological experiments to characterize the effects of Osemozotan are provided below.
Protocol 1: In Vivo Single-Unit Recording of Dorsal Raphe Neurons
This protocol is designed to measure the effect of systemically administered Osemozotan on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-350 g) are anesthetized with urethane (1.25 g/kg, i.p.).
- The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
- A craniotomy is performed over the dorsal raphe nucleus (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm, DV -5.5 to -7.0 mm).
2. Recording Electrode:
- A glass micropipette (tip diameter 1-2 µm) filled with 2 M NaCl solution containing 2% Pontamine Sky Blue is used for recording and subsequent histological verification of the recording site.
- The electrode is lowered into the dorsal raphe nucleus using a hydraulic micromanipulator.
3. Neuronal Identification and Recording:
- Serotonergic neurons are identified by their characteristic slow (0.5-4 Hz), regular firing pattern and long-duration (>2 ms) action potentials.[8]
- Extracellular single-unit activity is recorded using a high-impedance amplifier, filtered (band-pass 0.3-3 kHz), and digitized for analysis.
4. Drug Administration:
- A stable baseline firing rate is recorded for at least 10 minutes.
- Osemozotan (0.1, 0.3, 1.0 mg/kg) or vehicle is administered intravenously (i.v.) via a cannulated tail vein.
- The firing rate is continuously monitored for at least 30 minutes post-injection.
5. Data Analysis:
- Spike sorting is performed to isolate single units.
- Firing rates (in Hz) are calculated in 1-minute bins.
- The percentage change in firing rate from baseline is determined for each dose of Osemozotan.
- Dose-response curves can be generated to determine the ED50 value.
Protocol 2: Whole-Cell Patch-Clamp Recording of Hippocampal CA1 Pyramidal Neurons
This protocol is designed to investigate the direct postsynaptic effects of Osemozotan on hippocampal neurons and the involvement of GIRK channels.
1. Slice Preparation:
- Rats (P14-P21) are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
- Coronal hippocampal slices (300 µm) are prepared using a vibratome and allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Recording Setup:
- Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.
- CA1 pyramidal neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
3. Whole-Cell Recording:
- Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH 7.3).
- Whole-cell voltage-clamp recordings are established from CA1 pyramidal neurons. The membrane potential is held at -70 mV.
4. Osemozotan Application and GIRK Current Measurement:
- A stable baseline current is recorded for 5 minutes.
- Osemozotan (e.g., 1, 10, 100 nM, 1 µM) is bath-applied.
- The outward current induced by Osemozotan, which is indicative of GIRK channel activation, is measured.
- To confirm the involvement of GIRK channels, the experiment can be repeated in the presence of a GIRK channel blocker such as BaCl2 (200 µM) or Tertiapin-Q.
5. Data Analysis:
- The amplitude of the Osemozotan-induced outward current is measured at each concentration.
- Concentration-response curves are constructed to determine the EC50 of Osemozotan for GIRK channel activation.
Visualizations
Signaling Pathway of Osemozotan
Caption: Osemozotan's signaling pathway at pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for In Vivo Single-Unit Recording
Caption: Workflow for in vivo single-unit recording of dorsal raphe neurons.
Logical Relationship of Osemozotan's Effects
Caption: Logical flow of Osemozotan's effects from receptor to behavior.
Conclusion
Osemozotan is a valuable pharmacological tool for the electrophysiological investigation of the 5-HT1A receptor and its role in neuronal function and behavior. The provided protocols offer a framework for characterizing its effects on neuronal firing and ion channel activity. Further research is warranted to provide more detailed quantitative data on its interaction with the 5-HT1A receptor and downstream effectors at the single-channel and network levels.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Effects of a benzodioxan derivative MKC-242 on the firing activity of the dorsal hippocampus CA1 pyramidal neurons in awake and urethane- anaesthetized rats: in vivo electrophysiological evidence for a 5-HT 1A agonistic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation by the 5-HT1A receptor agonist osemozotan of the behavioral effects of single and repeated methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Efficacy of MN-305, a Novel NLRP3 Inflammasome Inhibitor
Introduction
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders.[4] MN-305 is an investigational small molecule designed to specifically inhibit the assembly and activation of the NLRP3 inflammasome, representing a promising therapeutic strategy for these conditions. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a murine model of systemic inflammation.
Mechanism of Action: NLRP3 Inflammasome Activation
Canonical activation of the NLRP3 inflammasome is a two-step process.[5] The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[2][5] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, crystalline substances, and potassium efflux, which leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] Proximity-induced auto-activation of caspase-1 follows, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound is hypothesized to interfere with the assembly of this complex.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory target of this compound.
Protocol 1: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This protocol describes a method to assess the prophylactic efficacy of this compound in a widely used mouse model of acute systemic inflammation induced by LPS.[6][7]
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in an LPS-induced endotoxemia model.
1. Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
This compound: Provided in a pre-formulated vehicle.
-
Vehicle Control: Sterile, matching the this compound formulation (e.g., PBS with 5% DMSO).
-
Lipopolysaccharide (LPS): From E. coli O111:B4 (e.g., Sigma-Aldrich, L2630). Reconstitute in sterile, pyrogen-free 0.9% saline.[7]
-
Anesthetics: Isoflurane or similar.
-
Blood Collection: Micro-hematocrit tubes, serum separator tubes.
-
Tissue Collection: Formalin (10% neutral buffered), RNAlater.
2. Experimental Procedure
-
Acclimatization: House mice for at least 7 days under standard conditions (12h light/dark cycle, food and water ad libitum) before the experiment.
-
Grouping: Randomly assign mice to experimental groups (n=8-10 mice/group). A typical study design is shown in Table 1.
-
Dosing: Administer the assigned treatment (Vehicle or this compound) via the appropriate route (e.g., intraperitoneal (i.p.) injection or oral gavage).[10]
-
Inflammation Induction: One hour after treatment, administer a sublethal dose of LPS (e.g., 5-10 mg/kg) via i.p. injection.[7][11] The exact dose may require optimization.
-
Monitoring: Monitor animals for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddling). Record body weight just prior to dosing and at the study endpoint.
-
Sample Collection: At 4-6 hours post-LPS injection, euthanize mice.[11]
-
Blood: Collect blood via cardiac puncture. Allow to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum. Store serum at -80°C.
-
Tissues: Perfuse animals with sterile PBS. Collect lung and liver tissues. Fix a portion in 10% neutral buffered formalin for histology and store another portion in RNAlater for gene expression analysis.
-
3. Endpoint Analysis
-
Serum Cytokine Analysis (ELISA):
-
Quantify the concentrations of IL-1β, IL-18, and TNF-α in the collected serum using commercial ELISA kits according to the manufacturer’s instructions.[8][9][12]
-
Briefly, standards and diluted serum samples are added to antibody-coated plates.
-
Following incubation and washing steps, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the optical density is measured at 450 nm.
-
Concentrations are calculated based on the standard curve.
-
-
Histopathology:
-
Process formalin-fixed lung and liver tissues for paraffin embedding.
-
Section tissues (4-5 µm) and stain with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should evaluate the slides in a blinded manner for inflammatory cell infiltration, edema, and tissue damage.
-
-
ASC Speck Quantification (Flow Cytometry):
-
A key indicator of inflammasome activation is the formation of ASC specks.[13][14] These can be quantified in peripheral blood mononuclear cells (PBMCs).
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Fix and permeabilize the cells.
-
Stain with a fluorescently-labeled anti-ASC antibody.
-
Analyze by flow cytometry to determine the percentage of ASC speck-positive cells, which are characterized by a high fluorescence intensity and narrow pulse width.[14][15]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups. Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.
Table 1: Experimental Groups
| Group ID | Treatment | Dose | Route | Challenge |
|---|---|---|---|---|
| 1 | Vehicle | - | i.p. | Saline |
| 2 | Vehicle | - | i.p. | LPS (5 mg/kg) |
| 3 | This compound | 10 mg/kg | i.p. | LPS (5 mg/kg) |
| 4 | This compound | 30 mg/kg | i.p. | LPS (5 mg/kg) |
| 5 | this compound | 100 mg/kg | i.p. | LPS (5 mg/kg) |
Table 2: Example Efficacy Data - Serum Cytokine Levels (pg/mL)
| Group | N | IL-1β (pg/mL) | IL-18 (pg/mL) | TNF-α (pg/mL) |
|---|---|---|---|---|
| Vehicle + Saline | 8 | 15.2 ± 3.1 | 125.5 ± 15.8 | 45.1 ± 8.2 |
| Vehicle + LPS | 8 | 850.6 ± 95.3 | 2450.1 ± 210.4 | 1500.7 ± 180.5 |
| This compound (10 mg/kg) + LPS | 8 | 560.4 ± 70.1* | 1890.3 ± 150.2 | 1450.2 ± 165.9 |
| This compound (30 mg/kg) + LPS | 8 | 210.8 ± 45.2*** | 980.6 ± 110.7*** | 1480.6 ± 170.1 |
| This compound (100 mg/kg) + LPS | 8 | 95.3 ± 25.6**** | 550.2 ± 88.3**** | 1510.3 ± 175.4 |
*Data are representative. *p<0.05, ***p<0.001, ***p<0.0001 vs. Vehicle + LPS group.
Table 3: Example Efficacy Data - ASC Speck Formation
| Group | N | ASC Speck+ Monocytes (%) |
|---|---|---|
| Vehicle + Saline | 8 | 1.2 ± 0.3 |
| Vehicle + LPS | 8 | 25.6 ± 4.1 |
| This compound (30 mg/kg) + LPS | 8 | 8.9 ± 2.5*** |
| This compound (100 mg/kg) + LPS | 8 | 3.1 ± 1.0**** |
*Data are representative. ***p<0.001, ***p<0.0001 vs. Vehicle + LPS group.
References
- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 6. LPS-Induced Endotoxemia Model [bio-protocol.org]
- 7. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse IL-1 beta ELISA Kit (ab197742) | Abcam [abcam.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse IL-1 beta ELISA Kit Elisa Kit KE10003 | Proteintech [ptglab.com]
- 13. Frontiers | Detection of In Vivo Inflammasome Activation for Predicting Sepsis Mortality [frontiersin.org]
- 14. Detection of In Vivo Inflammasome Activation for Predicting Sepsis Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis of MN-305 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305 hydrochloride, also known as Osemozotan hydrochloride, is a potent and highly selective serotonin 5-HT1A receptor agonist.[1][2][3][4] Its selectivity for the 5-HT1A receptor makes it a valuable tool for neuroscience research and a potential therapeutic agent for anxiety and depressive disorders.[1][3][4] These application notes provide detailed protocols for the chemical synthesis of this compound hydrochloride, compiled from available scientific literature and patents. The provided methodologies are intended for use by qualified researchers and chemists in a laboratory setting.
Chemical Profile
| Compound Name | This compound Hydrochloride (Osemozotan Hydrochloride) |
| IUPAC Name | (3-(2H-1,3-benzodioxol-5-yloxy)propyl)((2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amine hydrochloride |
| Molecular Formula | C₁₉H₂₂ClNO₅ |
| Molecular Weight | 379.84 g/mol |
| CAS Number | 137275-80-0 |
| Target | Serotonin 5-HT1A Receptor Agonist |
Synthetic Pathway Overview
The synthesis of this compound hydrochloride involves a key condensation step between two main building blocks: (2R)-(tosyloxymethyl)-1,4-benzodioxane and 5-(3-aminopropoxy)-1,3-benzodioxole. This is followed by salification with hydrochloric acid to yield the final product. An alternative and more detailed approach involves the resolution of 1,4-benzodioxane-2-carboxylic acid, followed by condensation and subsequent reduction and salt formation.
References
Application Notes and Protocols for MN-305 (Osemozotan) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MN-305, also known as Osemozotan or MKC-242, is a potent and highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1] It acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors. This selective activity makes this compound a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Research has explored its potential therapeutic effects in anxiety, depression, pain, and substance dependence disorders.[2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings.
Physicochemical and Storage Information
A clear understanding of the physicochemical properties and appropriate storage conditions is crucial for maintaining the integrity and activity of this compound.
| Property | Value | Reference |
| Synonyms | Osemozotan, MKC-242 | [5] |
| Chemical Formula | C₁₉H₂₁NO₅ (Osemozotan) | [6] |
| C₁₉H₂₂ClNO₅ (Osemozotan HCl) | [5] | |
| Molecular Weight | 343.38 g/mol (Osemozotan) | [6] |
| 379.84 g/mol (Osemozotan HCl) | [5] | |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. | [5] |
| Storage (In Solvent) | -80°C for up to 1 year. | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating 5-HT1A receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[2] Activation of these receptors initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
5-HT1A Receptor Signaling Pathway
The activation of the 5-HT1A receptor by an agonist like this compound triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer can directly modulate the activity of ion channels, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated Ca²⁺ channels. This results in neuronal hyperpolarization and reduced neuronal firing. Furthermore, the 5-HT1A receptor can also modulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuroplasticity and cell survival.[2][7]
Experimental Protocols
The following protocols provide a general framework for the preparation and use of this compound in research. It is recommended to optimize these protocols for specific experimental needs.
In Vitro Solution Preparation
For in vitro experiments, this compound is typically dissolved in an organic solvent to create a stock solution, which is then further diluted in an aqueous buffer or cell culture medium.
Materials:
-
This compound (Osemozotan HCl) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or vials
Protocol for 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution of Osemozotan HCl (MW: 379.84 g/mol ), weigh 3.80 mg.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C.
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using sterile PBS or cell culture medium immediately before use.
-
Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Recommended Cell Lines:
-
Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells recombinantly expressing the human 5-HT1A receptor are commonly used to study receptor-specific effects.
-
Neuronal cell lines such as SH-SY5Y or PC12 may also be suitable depending on the research question.
Typical In Vitro Concentrations:
-
The effective concentration of this compound in in vitro assays can range from nanomolar to low micromolar concentrations, depending on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response curve to determine the optimal concentration for each experiment.
In Vivo Solution Preparation and Administration
For in vivo studies, this compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. A common vehicle for administration is a mixture of DMSO, PEG300, Tween 80, and saline.
Materials:
-
This compound (Osemozotan HCl) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Protocol for Vehicle Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare the final injectable solution, mix the components in the following ratio:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline
-
-
First, add the required volume of the this compound DMSO stock solution to a sterile tube.
-
Add PEG300 and mix well until the solution is clear.
-
Add Tween 80 and mix.
-
Finally, add the sterile saline and vortex thoroughly to ensure a homogenous solution.
Example Dosage and Administration in Mice:
-
Dosage: Dosages in mice can range from 0.1 to 1 mg/kg.[8] The optimal dose should be determined empirically for the specific animal model and behavioral paradigm.
-
Administration: Administer the prepared solution via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The injection volume is typically 5-10 mL/kg of body weight.
-
Control Group: The vehicle solution without this compound should be administered to the control group.
Experimental Workflow for In Vivo Study
Safety Precautions
This compound is a bioactive compound and should be handled with appropriate care.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses when handling the powder and solutions.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
In case of contact with skin or eyes, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
These application notes and protocols are intended for research use only and are not for human or veterinary use. Researchers should always adhere to institutional and national guidelines for animal care and use.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osemozotan HCl | TargetMol [targetmol.com]
- 6. Osemozotan | C19H21NO5 | CID 198747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An antihyperkinetic action by the serotonin 1A-receptor agonist osemozotan co-administered with psychostimulants or the non-stimulant atomoxetine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Osemozotan in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osemozotan, also known as MKC-242, is a potent and highly selective serotonin 1A (5-HT1A) receptor agonist.[1] It exhibits functional selectivity, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] This profile allows it to modulate the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] Due to its high specificity for the 5-HT1A receptor, Osemozotan is a valuable pharmacological tool for investigating the role of this receptor system in various physiological and pathological processes.
It is critical to note that Osemozotan is not used as a radiolabeled tracer for Positron Emission Tomography (PET) imaging itself. Instead, non-radiolabeled ("cold") Osemozotan is applied in PET studies as a pharmacological challenge or competing agent. These studies utilize established 5-HT1A PET radiotracers, such as [¹¹C]WAY-100635 or [¹⁸F]MPPF, to quantify the in vivo binding of Osemozotan to 5-HT1A receptors. This approach, known as a receptor occupancy (RO) study, is crucial for dose-finding in drug development, confirming target engagement, and understanding the relationship between receptor binding and clinical effects.
These application notes provide a comprehensive overview of how to apply Osemozotan in the context of PET imaging studies to determine its 5-HT1A receptor occupancy.
Data Presentation
Table 1: Receptor Binding Profile of Osemozotan and Reference 5-HT1A Ligands
| Compound | Primary Target | Kᵢ (nM) for Human 5-HT1A | Selectivity Profile | Functional Activity |
| Osemozotan (MKC-242) | 5-HT1A | High Affinity (Not Specified) | ~1000x higher for 5-HT1A vs. other 5-HT, DA, and adrenergic receptors.[1] | Full Agonist (presynaptic), Partial Agonist (postsynaptic)[1] |
| Buspirone | 5-HT1A / D₂ | 9.2 | Also binds to D₂, D₃, D₄ receptors. | Partial Agonist |
| Flesinoxan | 5-HT1A | 1.8 | Highly selective for 5-HT1A. | Full Agonist |
| WAY-100635 | 5-HT1A | 0.8 | Highly selective for 5-HT1A. | Silent Antagonist |
Table 2: Example Data from a 5-HT1A Receptor Occupancy Study
The following table presents hypothetical, yet representative, data from a PET receptor occupancy study with Osemozotan, based on findings from similar agonist studies. The study would involve a baseline PET scan with a tracer like [¹¹C]WAY-100635, followed by oral administration of Osemozotan and a second PET scan to measure the displacement of the radiotracer.
| Oral Dose of Osemozotan (mg) | Plasma Concentration (ng/mL) at time of PET | Mean Receptor Occupancy (%) in Cortex | Mean Receptor Occupancy (%) in Raphe Nuclei |
| Placebo (0 mg) | 0 | 0% | 0% |
| 1 mg | 5 | 15% | 25% |
| 3 mg | 15 | 45% | 60% |
| 10 mg | 50 | 75% | 85% |
| 30 mg | 150 | 90% | 95% |
Note: These values are illustrative and would need to be determined experimentally.
Signaling Pathway and Experimental Workflow
Caption: 5-HT1A Receptor Signaling Pathway activated by Osemozotan.
Caption: Experimental Workflow for an Osemozotan Receptor Occupancy PET Study.
Experimental Protocols
Protocol 1: Determination of 5-HT1A Receptor Occupancy by Osemozotan using [¹¹C]WAY-100635 PET
This protocol outlines a within-subject study design to determine the relationship between oral doses of Osemozotan and its occupancy of central 5-HT1A receptors in human subjects.
1. Subject Recruitment and Screening:
-
Recruit healthy volunteers (specify age range, gender).
-
Screen subjects based on a full medical history, physical examination, ECG, and standard blood and urine tests.
-
Exclusion criteria should include: history of psychiatric or neurological disorders, current use of any medication, substance abuse, and contraindications for MRI or PET scans (e.g., pregnancy, claustrophobia).
-
Obtain written informed consent from all participants.
2. Study Design:
-
Employ a within-subject, single-blind, placebo-controlled design.
-
Each subject will undergo two PET scan days, separated by a washout period of at least one week.
-
One scan will be a baseline measurement (after placebo administration), and the other will be the occupancy scan (after Osemozotan administration).
-
Multiple dose cohorts of Osemozotan (e.g., 1 mg, 3 mg, 10 mg, 30 mg) should be studied across different groups of subjects to establish a dose-occupancy curve.
3. PET Imaging Procedure:
-
Radiotracer: [¹¹C]WAY-100635, synthesized with high radiochemical purity (>95%) and specific activity.
-
Structural Scan: Acquire a high-resolution T1-weighted MRI scan for each subject for anatomical co-registration and region of interest (ROI) delineation.
-
PET Scanner: Use a high-resolution PET scanner (e.g., Siemens HRRT or equivalent).
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Administer a bolus injection of [¹¹C]WAY-100635 (e.g., ~370 MBq) intravenously.
-
Acquire dynamic PET data in list mode for 90 minutes.
-
If using arterial input function, perform continuous arterial blood sampling for the first 15 minutes, followed by discrete samples throughout the scan to measure parent radiotracer concentration.
-
-
Drug Administration:
-
On the occupancy scan day, administer a single oral dose of Osemozotan (or placebo) at a specified time before the PET scan (e.g., 90 minutes, to coincide with anticipated peak plasma concentration).
-
Collect venous blood samples at regular intervals to determine the plasma pharmacokinetics of Osemozotan.
-
-
Occupancy Scan:
-
Perform the second PET scan using the identical procedure as the baseline scan.
-
4. Image Processing and Data Analysis:
-
Reconstruct dynamic PET images with correction for attenuation, scatter, and motion.
-
Co-register the PET images to the individual's MRI scan.
-
Delineate ROIs on the MRI, including regions with high 5-HT1A receptor density (e.g., prefrontal cortex, hippocampus, raphe nuclei) and a reference region with negligible specific binding (e.g., cerebellum).
-
Calculate the regional binding potential (BP_ND) for both scans using a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM) with the cerebellum as the reference region.
-
Calculate the percentage of receptor occupancy (RO) in each ROI using the following formula:
-
RO (%) = [ (BP_ND_Baseline - BP_ND_Osemozotan) / BP_ND_Baseline ] * 100
-
-
Correlate the calculated RO values with the administered dose and plasma concentrations of Osemozotan to generate dose- and concentration-occupancy curves.
5. Safety Monitoring:
-
Monitor vital signs (blood pressure, heart rate) and record any adverse events throughout the study.
References
Best Practices for the Long-Term Storage of MN-305 (Osemozotan Hydrochloride)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: MN-305, chemically known as Osemozotan hydrochloride, is a potent and highly selective serotonin 5-HT1A receptor agonist.[1][2][3][4][5] As a small molecule therapeutic candidate, ensuring its long-term stability is critical for maintaining its potency, purity, and safety throughout the drug development lifecycle. This document provides detailed guidelines and protocols for the long-term storage of this compound, including recommended conditions, stability testing procedures, and an overview of its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage and handling procedures.
| Property | Value | Source |
| Chemical Name | 3-(1,3-benzodioxol-5-yloxy)-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propan-1-amine;hydrochloride | [1][6] |
| Molecular Formula | C₁₉H₂₂ClNO₅ | [1] |
| Molecular Weight | 379.8 g/mol | [1] |
| CAS Number | 137275-80-0 | [1][3] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Information not publicly available. As a hydrochloride salt, solubility in aqueous solutions is expected. | General knowledge |
Recommended Long-Term Storage Conditions
Based on general best practices for pharmaceutical compounds and the chemical nature of this compound, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduced temperature slows down chemical degradation reactions. |
| Humidity | < 40% Relative Humidity | Protects from hydrolysis. This compound contains ether and amine functionalities that could be susceptible to moisture. |
| Light | Store in light-resistant containers | The benzodioxole and benzodioxan rings may be susceptible to photodegradation. |
| Atmosphere | Store in well-sealed containers under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation, particularly of the amine group. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the shelf-life and identify potential degradation products of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Long-Term Stability Study
Objective: To establish the re-test period or shelf-life of this compound under recommended storage conditions.
Methodology:
-
Store a minimum of three batches of this compound in its proposed long-term storage container at 2-8°C and < 40% RH.
-
Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analyze the samples for appearance, assay, purity (including degradation products), and moisture content at each time point.
-
Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), for assay and purity determination.
Accelerated Stability Study
Objective: To predict the long-term stability of this compound and to identify potential degradation pathways under stressed conditions.
Methodology:
-
Store a minimum of three batches of this compound at 25°C/60% RH and 40°C/75% RH for a period of 6 months.
-
Withdraw samples at 0, 1, 2, 3, and 6 months.
-
Analyze the samples for the same attributes as in the long-term stability study.
-
Significant changes in any parameter would necessitate a more detailed investigation of degradation products.
Forced Degradation Study
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.
Methodology:
-
Expose this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analyze the stressed samples using HPLC with mass spectrometry (LC-MS) to identify and characterize any degradation products.
Quantitative Stability Data (Illustrative)
The following table presents hypothetical stability data for this compound based on the protocols described above. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 2-8°C / < 40% RH | 0 months | 100.0 | 0.10 |
| 12 months | 99.8 | 0.15 | |
| 24 months | 99.5 | 0.25 | |
| 36 months | 99.2 | 0.35 | |
| 25°C / 60% RH | 0 months | 100.0 | 0.10 |
| 3 months | 99.1 | 0.40 | |
| 6 months | 98.2 | 0.75 | |
| 40°C / 75% RH | 0 months | 100.0 | 0.10 |
| 3 months | 97.5 | 1.10 | |
| 6 months | 95.8 | 1.85 |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the serotonin 5-HT1A receptor.[1][2][3][4][5] These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade that ultimately leads to a decrease in neuronal excitability. The primary mechanism involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT1A receptor.
Methodology:
-
Prepare cell membranes from a cell line expressing the human 5-HT1A receptor.
-
Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibition constant) of this compound from the competition binding data.
Caption: Workflow for 5-HT1A Receptor Binding Assay.
5-HT1A Receptor Signaling Pathway
Caption: this compound Activated 5-HT1A Receptor Signaling.
Conclusion
The long-term stability of this compound (Osemozotan hydrochloride) is paramount for its successful development as a therapeutic agent. Adherence to the recommended storage conditions of 2-8°C, low humidity, and protection from light is crucial. A rigorous stability testing program, including long-term, accelerated, and forced degradation studies, will provide the necessary data to establish a suitable shelf-life and ensure the quality and safety of the drug substance. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals working with this compound.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Osemozotan HCl | TargetMol [targetmol.com]
- 6. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MN-305 solubility issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address common solubility issues encountered with the novel kinase inhibitor, MN-305.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving the solid this compound powder. What is the recommended solvent?
A1: this compound has very low aqueous solubility (< 0.01 mg/mL) but is soluble in organic solvents. For creating stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Most organic compounds are typically soluble in less polar solvents.[1] For a 10 mM stock solution, dissolve 4.51 mg of this compound in 1 mL of DMSO. If dissolution is slow, gentle warming (to 37°C) or brief sonication (5-10 minutes) can be applied.[2] Always use a fresh, high-quality solvent as older DMSO can absorb water, which will reduce its effectiveness.
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous buffer for my in vitro assay. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[3][4] this compound is a lipophilic molecule (LogP = 4.2), meaning it prefers non-polar environments.[3] To prevent this:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and consistent across all experiments, typically ≤ 0.1%.[2]
-
Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or mixing vigorously. Never add the aqueous buffer to the DMSO stock. This rapid dispersion helps prevent the compound from crashing out.[2]
-
Use Pre-warmed Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[2]
-
Consider Surfactants: For cellular assays, the presence of serum often helps maintain solubility. If using serum-free media, adding a small amount of a biocompatible surfactant like Tween® 80 (e.g., 0.01%) may be necessary.[4][5]
Q3: Can I improve the solubility of this compound by adjusting the pH?
A3: Yes, pH can significantly impact the solubility of ionizable compounds.[6] this compound is a weak base with a pKa of 8.5. This means it will become more protonated and thus more soluble in acidic conditions (pH < 7.5). If your experimental conditions allow, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can markedly increase the aqueous solubility of this compound. Conversely, solubility will decrease in alkaline buffers (pH > 8.5).
Q4: I need to prepare a formulation for in vivo studies. What are the recommended vehicles?
A4: Due to its low aqueous solubility, a simple saline solution is not a suitable vehicle for this compound for in vivo administration. A multi-component vehicle or advanced formulation is required. A common starting formulation for oral administration of poorly soluble compounds involves a mixture of solvents and surfactants.[4] A recommended vehicle for this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[4] This formulation should be prepared fresh daily. For other routes or for optimizing bioavailability, more advanced strategies like lipid-based formulations or nanoparticle suspensions may be necessary.[4]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is intended as a guide for solvent selection and stock solution preparation.
| Solvent | Formula | Type | Solubility (mg/mL) at 25°C | Notes |
| Water (pH 7.0) | H₂O | Polar Protic | < 0.01 | Practically Insoluble |
| PBS (pH 7.4) | - | Aqueous Buffer | < 0.01 | Practically Insoluble |
| DMSO | C₂H₆OS | Polar Aprotic | > 50 | Recommended for stock solutions |
| DMF | C₃H₇NO | Polar Aprotic | > 50 | Alternative to DMSO |
| Ethanol | C₂H₆O | Polar Protic | ~5 | Moderately soluble |
| Methanol | CH₄O | Polar Protic | ~2 | Sparingly soluble |
| Acetonitrile | C₂H₃N | Polar Aprotic | ~1 | Slightly soluble |
| PEG300 | C₂ₙH₄ₙ₊₂Oₙ₊₁ | Co-solvent | > 20 | Useful for in vivo formulations |
| Hexane | C₆H₁₄ | Non-polar | < 0.01 | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Weigh Compound: Accurately weigh 4.51 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Heat/Sonication (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath for 10-15 minutes or sonicate in a water bath sonicator for 5-10 minutes until the solution is clear.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound in an aqueous buffer.[7] Kinetic solubility measures how much of a compound, initially dissolved in DMSO, can remain in an aqueous solution.[8]
-
Prepare Stock Dilutions: From a 10 mM this compound stock in DMSO, prepare a series of intermediate dilutions (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.) in pure DMSO.[3]
-
Plate Setup: Dispense 198 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a clear 96-well plate.
-
Add Compound: Add 2 µL of each DMSO dilution to the buffer-containing wells. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1%.
-
Incubate: Cover the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Use a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.[9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control (buffer + 1% DMSO).[3]
Protocol 3: pH-Dependent Solubility Profile
This protocol determines the solubility of this compound across a range of pH values, which is crucial for understanding its behavior in different biological environments.
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3.0, 5.0, 7.0, 9.0).
-
Add Excess Compound: Add an excess amount of solid this compound (e.g., 1 mg) to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[10]
-
Separate Solid: After incubation, separate the undissolved solid from the solution. This can be done by centrifuging the vials at high speed and collecting the supernatant or by filtering the solution through a 0.22 µm syringe filter.[10]
-
Quantify Concentration: Dilute the clear supernatant in a suitable solvent (e.g., acetonitrile or DMSO) and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.
Visualizations
This compound Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common solubility issues encountered with this compound during experimental setup.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Osemozotan Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Osemozotan (also known as MKC-242), a selective 5-HT₁ₐ receptor agonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the optimization of Osemozotan dosage for maximal experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Osemozotan and what is its primary mechanism of action?
A1: Osemozotan is a potent and selective agonist for the serotonin 1A (5-HT₁ₐ) receptor. It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT₁ₐ autoreceptors and a partial agonist at postsynaptic 5-HT₁ₐ receptors.[1] Its high affinity for the 5-HT₁ₐ receptor, which is almost 1000 times greater than for other serotonin, dopamine, or adrenergic receptors, makes it a highly specific research tool.[1] Activation of these inhibitory G protein-coupled receptors influences the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1]
Q2: What are the expected in vivo effects of Osemozotan administration?
A2: Preclinical studies in animal models have demonstrated that Osemozotan elicits a range of behavioral and neurochemical effects, including anxiolytic, antidepressant, anti-obsessional, and analgesic properties.[1] It has been shown to reduce aggressive behavior and attenuate the behavioral effects of psychostimulants like methamphetamine.[1][2]
Q3: How does Osemozotan's effect on presynaptic versus postsynaptic 5-HT₁ₐ receptors differ?
A3: Activation of presynaptic 5-HT₁ₐ autoreceptors, located on serotonergic neurons, leads to a decrease in the synthesis and release of serotonin. In contrast, stimulation of postsynaptic 5-HT₁ₐ receptors, found on non-serotonergic neurons, can facilitate the release of other neurotransmitters like dopamine and acetylcholine.[1] The presynaptic receptors are known to have a higher affinity for agonists like Osemozotan.
Q4: What is the recommended vehicle for dissolving Osemozotan for in vivo experiments?
A4: While specific solubility data can vary, Osemozotan hydrochloride is generally soluble in aqueous solutions. For in vivo administration, sterile saline (0.9% NaCl) is a commonly used vehicle. It is crucial to ensure complete dissolution and filter the solution before administration to prevent any particulate matter from being injected.
Q5: What is the typical pharmacokinetic profile of Osemozotan in rodents?
A5: In mice and rats, orally administered Osemozotan reaches its maximum plasma concentration (tₘₐₓ) in approximately 15 minutes. It has a reported half-life of about 1.3 hours. These pharmacokinetics contribute to its potent and relatively long-lasting pharmacological effects compared to other 5-HT₁ₐ agonists like azapirones.[1]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent behavioral effects are observed after Osemozotan administration.
-
Possible Cause 1: Suboptimal Dosage. The dose-response relationship for Osemozotan can be complex and may follow a U-shaped or biphasic curve for certain behaviors.
-
Troubleshooting Step: Conduct a thorough dose-response study to identify the optimal dose for the desired effect in your specific experimental paradigm. Refer to the dose-response data tables below for guidance.
-
-
Possible Cause 2: Acclimation and Habituation. Insufficient acclimation of animals to the testing environment can lead to heightened stress and variability in behavioral responses.
-
Troubleshooting Step: Ensure a sufficient habituation period for the animals to the testing room and apparatus before commencing the experiment. For behavioral tests like the elevated plus maze and marble burying, a 30-60 minute acclimation period is recommended.
-
-
Possible Cause 3: Route of Administration. The route of administration (e.g., intraperitoneal, subcutaneous, oral) can significantly impact the pharmacokinetics and bioavailability of Osemozotan.
-
Troubleshooting Step: Maintain consistency in the route of administration across all experimental groups. If switching routes, be aware that dosage adjustments may be necessary.
-
Issue 2: No significant change in neurotransmitter levels is detected in microdialysis experiments.
-
Possible Cause 1: Incorrect Probe Placement. The precise anatomical location of the microdialysis probe is critical for accurately measuring neurotransmitter release in the target brain region.
-
Possible Cause 2: Insufficient Drug Concentration at the Target Site. The dose administered systemically may not be sufficient to produce a detectable change in the extracellular concentration of neurotransmitters in the specific brain region of interest.
-
Troubleshooting Step: Consider a higher systemic dose or, for more targeted effects, administer Osemozotan directly into the brain region of interest via reverse microdialysis.
-
-
Possible Cause 3: Rapid Neurotransmitter Metabolism or Reuptake. The released neurotransmitters may be quickly metabolized or taken back up into presynaptic terminals, preventing their detection.
-
Troubleshooting Step: Consider co-infusing relevant reuptake inhibitors or metabolic enzyme inhibitors through the microdialysis probe to increase the detectable concentration of the neurotransmitter of interest.
-
Issue 3: High variability in results between individual animals.
-
Possible Cause 1: Subject-specific Factors. Age, weight, sex, and genetic background of the animals can all contribute to variability in drug response.
-
Troubleshooting Step: Use animals of the same age, sex, and from a consistent genetic background. Ensure that animals are randomly assigned to treatment groups.
-
-
Possible Cause 2: Environmental Stressors. External factors such as noise, light intensity, and handling can induce stress and affect experimental outcomes.
-
Troubleshooting Step: Standardize the experimental environment as much as possible. Handle animals gently and consistently.
-
Data Presentation
Receptor Binding Affinity and Functional Potency of Osemozotan
| Parameter | Receptor | Species | Value | Reference |
| Kᵢ (nM) | 5-HT₁ₐ | Human | Data not explicitly found in searches | |
| EC₅₀ (nM) | 5-HT₁ₐ | Human | Data not explicitly found in searches |
Note: While the searches confirm Osemozotan's high and selective affinity for the 5-HT₁ₐ receptor, specific Kᵢ and EC₅₀ values were not consistently reported in the reviewed literature. Researchers are encouraged to consult primary pharmacological profiling studies for this specific data.
In Vivo Dose-Response Data for Osemozotan in Rodent Models
Behavioral Assays
| Behavioral Assay | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Aggressive Behavior | Mouse | Not specified | Dose-dependent | Decrease in fighting incidence | [1] |
| Marble Burying | Mouse | Not specified | Dose-dependent | Inhibition of marble burying | |
| Elevated Plus Maze | Mouse | Not specified | Not specified | Anxiolytic-like effects | [1] |
| Methamphetamine-Induced Locomotor Activity | Mouse | Not specified | Not specified | Inhibition of hyperactivity | [2] |
Neurochemical Assays (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | Species | Route of Administration | Dose | Percent Change from Baseline | Reference |
| Prefrontal Cortex | Serotonin (5-HT) | Mouse | Not specified | Not specified | Decrease (attenuated METH-induced increase) | [2] |
| Prefrontal Cortex | Dopamine (DA) | Mouse | Not specified | Not specified | No significant change (in the context of METH challenge) | [2] |
Note: The available literature frequently describes dose-dependent effects without providing specific quantitative data for each dose. The tables above reflect the qualitative findings. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Detailed Protocol for the Marble Burying Test in Mice
This protocol is designed to assess the effect of Osemozotan on repetitive and anxiety-like behavior in mice.
Materials:
-
Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)
-
Clean bedding material (e.g., corncob or sawdust), approximately 5 cm deep
-
20 small glass marbles (approximately 1.5 cm in diameter)
-
Osemozotan solution and vehicle control
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: House mice individually for at least 24 hours before the test. On the day of the test, allow mice to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer Osemozotan or vehicle control at the desired dose and route (e.g., intraperitoneally) 30 minutes before the test.
-
Test Arena Preparation: Place 20 marbles evenly on the surface of the bedding in a clean cage.
-
Test Initiation: Gently place a single mouse in the prepared cage.
-
Test Duration: Allow the mouse to explore the cage and interact with the marbles for 30 minutes.
-
Scoring: After the 30-minute session, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the number of buried marbles between the Osemozotan-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Detailed Protocol for In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis in rodents to measure Osemozotan-induced changes in extracellular neurotransmitter levels.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Osemozotan solution and vehicle control
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the brain region of interest.
-
Implant the guide cannula and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to the microinfusion pump and fraction collector.
-
-
Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
-
Drug Administration:
-
Administer Osemozotan or vehicle control systemically (e.g., i.p. or s.c.).
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples at the same intervals for several hours to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitters of interest.
-
-
Data Analysis:
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the changes between the Osemozotan and vehicle groups.
-
Mandatory Visualizations
Caption: Osemozotan's dual action on 5-HT₁ₐ receptors.
References
Technical Support Center: Overcoming MN-305 Delivery Challenges In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MN-305 (Osemozotan) in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful administration and efficacy of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Osemozotan, is a potent and highly selective agonist for the serotonin 5-HT1A receptor.[1] It acts as a full agonist at presynaptic 5-HT1A receptors and a partial agonist at postsynaptic receptors.[2] This mechanism allows it to modulate the release of several neurotransmitters, including serotonin and dopamine, which is why it has been investigated for conditions like anxiety, depression, and pain.[2][3]
Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?
A2: Understanding the physicochemical properties of this compound is crucial for proper formulation and delivery. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁NO₅ | [4] |
| Molecular Weight | 343.4 g/mol | [4] |
| Class | Benzo-1,4-dioxanes | [1] |
Q3: How should I prepare a formulation of this compound for in vivo administration?
A3: The hydrochloride salt of Osemozotan is available and may have improved solubility characteristics.[5] For in vivo studies, it is critical to select a vehicle that ensures the solubility and stability of this compound. For poorly water-soluble compounds, common formulation strategies include the use of co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[6] It is essential to include a vehicle-only control group in your experiments to rule out any effects from the formulation itself.[6]
Q4: What are the common routes of administration for this compound in animal models?
A4: Common parenteral routes for small molecules like this compound in rodents include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.[7] The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
Q5: What are some expected in vivo effects of this compound administration?
A5: As a 5-HT1A receptor agonist, this compound has been shown in animal studies to have antidepressant, anxiolytic, and analgesic effects.[2] It can also modulate locomotor activity and may attenuate the behavioral effects of stimulants.[8] Researchers should monitor for these expected pharmacological effects as well as any potential adverse reactions.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the in vivo delivery of this compound.
Issue 1: Poor Solubility and Formulation Precipitation
| Problem | Potential Cause | Troubleshooting Steps |
| Cloudy formulation or precipitation of this compound upon preparation or before administration. | This compound may have limited aqueous solubility. | 1. Optimize Vehicle: Experiment with different biocompatible solvents and co-solvents. A common starting point is a mixture of DMSO, PEG, and saline. 2. pH Adjustment: Check the pH of your formulation. Adjusting the pH may improve the solubility of this compound. 3. Particle Size Reduction: If working with a suspension, consider techniques like sonication to reduce particle size and improve homogeneity. 4. Use of Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) into your formulation.[6] |
Issue 2: High Variability in Experimental Data
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results between animals in the same treatment group. | 1. Inconsistent Formulation: Precipitation or non-homogeneity of the dosing solution. 2. Inaccurate Dosing: Errors in calculating or administering the dose. 3. Improper Injection Technique: Variable absorption due to incorrect injection placement. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. 2. Accurate Dosing: Carefully calculate the dose for each animal based on its body weight. Use appropriately sized syringes and needles. 3. Standardize Technique: Ensure all personnel are proficient in the chosen administration technique (IV, SC, or IP). For SC injections, form a consistent "tent" of skin to inject into.[9] For IP injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.[1] |
Issue 3: Adverse Events or Toxicity in Animals
| Problem | Potential Cause | Troubleshooting Steps |
| Animals show signs of distress, weight loss, or other adverse reactions after this compound administration. | 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Off-Target Effects: The compound may have unintended biological effects. 3. Dose is Too High: The administered dose may be above the maximum tolerated dose (MTD). | 1. Vehicle Control: Always include a group of animals that receives only the vehicle to assess its toxicity.[6] 2. Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic window and identify the MTD.[6] 3. Monitor Animals Closely: Observe animals for any signs of pain or distress after injection, such as writhing or abdominal stretching, especially after IP injections.[10] |
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes.
Subcutaneous (SC) Injection in Mice
-
Preparation: Prepare the this compound formulation in a sterile vehicle. Use a 25-27 gauge needle.[9]
-
Restraint: Gently restrain the mouse, for example, by the scruff of the neck.
-
Injection: Lift the loose skin over the back to form a "tent". Insert the needle at the base of the tented skin, parallel to the body.
-
Administration: Inject the solution slowly and smoothly.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[9]
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Injection in Rats
-
Preparation: Prepare the this compound formulation. Use a 23-25 gauge needle.[1]
-
Restraint: Manually restrain the rat, ensuring a firm but gentle grip that exposes the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the bladder and cecum.[1]
-
Administration: Tilt the rat slightly with its head downwards. Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into the bladder, intestines, or a blood vessel.[1] Inject the solution.
-
Withdrawal: Remove the needle and return the rat to its cage.
-
Monitoring: Observe the animal for any signs of discomfort or complications such as peritonitis.[11]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the 5-HT1A receptor.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Osemozotan - Wikipedia [en.wikipedia.org]
- 3. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Osemozotan | C19H21NO5 | CID 198747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Osemozotan HCl | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. bioscmed.com [bioscmed.com]
- 8. Attenuation by the 5-HT1A receptor agonist osemozotan of the behavioral effects of single and repeated methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
improving the stability of MN-305 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and improving the stability of the novel compound MN-305 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible particulates. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility, compound degradation, or contamination. First, verify the correct solvent is being used and that the concentration of this compound does not exceed its solubility limit in that solvent. Gentle warming or sonication may aid in dissolution. If the issue persists, the compound may be degrading. It is recommended to prepare fresh solutions and assess stability under your specific experimental conditions.
Q2: I am observing a rapid loss of this compound potency in my assays. What are the potential causes?
A2: A rapid loss of potency is often linked to the chemical instability of the compound. Potential causes include hydrolysis, oxidation, or photodegradation. The stability of this compound is highly dependent on the pH, temperature, and light exposure of the solution. Consider the possibility of interactions with other components in your assay medium.
Q3: What are the optimal storage conditions for this compound solutions?
A3: For maximal stability, it is recommended to store this compound solutions at low temperatures, such as -20°C or -80°C, and protected from light. Aliquoting the stock solution into smaller, single-use volumes can help to minimize freeze-thaw cycles, which can contribute to degradation. The choice of solvent can also significantly impact long-term stability.
Q4: How can I mitigate the oxidative degradation of this compound?
A4: If this compound is susceptible to oxidation, consider degassing your solvents to remove dissolved oxygen. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), may also be beneficial, but their compatibility with your experimental system should be verified first.
Troubleshooting Guide
This guide addresses common stability issues encountered with this compound and provides a systematic approach to resolving them.
Issue 1: Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Poor Solubility | 1. Review the solubility data for this compound. 2. Decrease the concentration of this compound. 3. Incorporate a co-solvent (e.g., DMSO, ethanol) if compatible with the experiment. | The solution remains clear upon visual inspection. |
| pH-Dependent Solubility | 1. Determine the pKa of this compound. 2. Adjust the pH of the buffer to a range where this compound is more soluble. | A stable, clear solution is achieved at the adjusted pH. |
| Salt Effects | 1. Evaluate the effect of ionic strength on solubility. 2. Consider using a buffer with a different salt composition. | This compound remains in solution at the desired concentration. |
Issue 2: Degradation Over Time in Solution
| Potential Cause | Troubleshooting Steps | Success Indicator |
| Hydrolysis | 1. Assess the stability of this compound across a range of pH values (e.g., pH 3, 7, 9). 2. Prepare solutions in aprotic solvents if aqueous buffers are not required. | Reduced degradation rate observed at an optimal pH or in a non-aqueous solvent. |
| Oxidation | 1. Prepare solutions using degassed solvents. 2. Add a compatible antioxidant. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | Increased stability of this compound in the presence of antioxidants or under an inert atmosphere. |
| Photodegradation | 1. Handle and store this compound solutions in amber vials or protect them from light. 2. Conduct experiments under low-light conditions if possible. | This compound shows improved stability when shielded from light exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the primary degradation pathways for this compound.
-
Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 60°C in a neutral solution
-
Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: pH-Rate Profile Study
This experiment determines the effect of pH on the stability of this compound.
-
Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10).
-
Solution Preparation: Prepare solutions of this compound in each buffer.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling and Analysis: Collect samples at multiple time points and analyze by HPLC to determine the degradation rate at each pH.
-
Data Analysis: Plot the logarithm of the observed degradation rate constant (k_obs) versus pH to generate a pH-rate profile.
Caption: Logical flow for determining the pH-rate profile of this compound.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a potential mechanism of action for this compound as a hypothetical inhibitor of the MAPK/ERK pathway, a common target in drug development.
Caption: this compound as a hypothetical inhibitor of MEK in the MAPK/ERK pathway.
addressing off-target effects of Osemozotan in experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential off-target effects and other experimental challenges when working with Osemozotan.
Frequently Asked Questions (FAQs)
Q1: What is Osemozotan and what is its primary mechanism of action?
Osemozotan (also known as MKC-242) is a highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1][2] This dual action modulates the release of several key neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1]
Q2: How selective is Osemozotan for the 5-HT1A receptor?
Osemozotan demonstrates high selectivity, with a binding affinity for the 5-HT1A receptor that is approximately 1000 times greater than for most other serotonin, dopamine, or adrenergic receptors.[2] A key advantage of Osemozotan is that it does not metabolize into 1-(2-pyrimidinyl)-piperazine, a metabolite common to some other 5-HT1A agonists that has known off-target affinities, thus contributing to Osemozotan's enhanced specificity.[2]
Q3: What are the known downstream effects of 5-HT1A receptor activation by Osemozotan?
Activation of the inhibitory G protein-coupled 5-HT1A receptor by Osemozotan leads to a cascade of intracellular events.[1]
-
Presynaptic activation (as a full agonist) primarily inhibits serotonin release from serotonergic neurons.[3]
-
Postsynaptic activation (as a partial agonist) in regions like the prefrontal cortex can facilitate the release of dopamine and norepinephrine.[4]
Q4: Are there any known off-target effects of Osemozotan that I should be aware of?
While Osemozotan is highly selective, it is crucial in any pharmacological experiment to empirically test for potential off-target effects in your specific experimental system. The high selectivity reported in the literature significantly reduces the likelihood of off-target effects, but it does not eliminate the possibility, especially at high concentrations.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during in vitro and in vivo experiments with Osemozotan.
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between different cell lines or tissues. | Differential expression of presynaptic vs. postsynaptic 5-HT1A receptors. Osemozotan's functional selectivity means its effects will differ depending on the receptor population. | 1. Characterize the expression of presynaptic and postsynaptic 5-HT1A receptors in your experimental model. 2. Use selective antagonists to block one population of receptors if possible. 3. For neuronal cultures, electrophysiological techniques can help distinguish between presynaptic and postsynaptic effects.[5] |
| Unexpected or paradoxical effects at high concentrations of Osemozotan. | Potential for off-target binding at supra-physiological concentrations. Even highly selective drugs can interact with other receptors at high enough doses. | 1. Perform a thorough dose-response curve to identify the optimal concentration range. 2. Include control experiments with antagonists for other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, to rule out off-target effects. |
| Observed effects do not align with canonical 5-HT1A signaling. | Ligand-biased signaling. Osemozotan may preferentially activate certain downstream signaling pathways over others, independent of G-protein coupling. | 1. Assess multiple downstream signaling readouts beyond cAMP inhibition, such as β-arrestin recruitment or ERK phosphorylation. 2. Compare the signaling profile of Osemozotan to other known 5-HT1A agonists in your system. |
| Difficulty replicating in vivo findings in an in vitro setting. | Absence of endogenous factors. The in vivo effects of Osemozotan are influenced by the complex interplay of various neurotransmitter systems, which may not be fully recapitulated in a simplified in vitro model. | 1. Consider using more complex in vitro models, such as co-cultures or organoids, that better represent the in vivo environment. 2. When possible, validate in vitro findings with in vivo experiments. |
Data Presentation
Osemozotan Binding Profile
| Receptor Target | Binding Affinity (Ki) | Notes |
| 5-HT1A | High Affinity (Sub-nanomolar range is expected based on its potency) | Primary target.[1][2] |
| Other 5-HT Subtypes | Very Low Affinity | Reported to be ~1000-fold less potent than at 5-HT1A.[2] |
| Dopamine Receptors | Very Low Affinity | Reported to be ~1000-fold less potent than at 5-HT1A.[2] |
| Adrenergic Receptors | Very Low Affinity | Reported to be ~1000-fold less potent than at 5-HT1A.[2] |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects via Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of Osemozotan to a panel of off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligand specific for the receptor of interest.
-
Osemozotan.
-
Non-specific binding control (a high concentration of an unlabeled ligand for the target receptor).
-
Assay buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of Osemozotan.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki of Osemozotan for the target receptor by analyzing the competitive binding data using the Cheng-Prusoff equation.
Protocol 2: Differentiating Presynaptic and Postsynaptic Effects in Neuronal Cultures
This protocol uses electrophysiology to distinguish between the presynaptic and postsynaptic actions of Osemozotan.
Materials:
-
Neuronal culture system with well-defined synaptic connections.
-
Patch-clamp electrophysiology setup.
-
Osemozotan.
-
Tetrodotoxin (TTX) to block action potentials.
Procedure:
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a postsynaptic neuron and record baseline spontaneous excitatory postsynaptic currents (sEPSCs) or inhibitory postsynaptic currents (sIPSCs).
-
Application of Osemozotan: Perfuse the culture with a known concentration of Osemozotan and continue recording.
-
Analysis of sPSCs:
-
A change in the frequency of sPSCs suggests a presynaptic effect (modulation of neurotransmitter release).
-
A change in the amplitude of sPSCs suggests a postsynaptic effect (modulation of receptor sensitivity).
-
-
Miniature PSC Recording: To isolate presynaptic effects on vesicle release machinery, repeat the experiment in the presence of TTX to record miniature PSCs (mPSCs). A change in mPSC frequency in the presence of Osemozotan is a strong indicator of a presynaptic mechanism.[5]
Visualizations
Caption: Presynaptic 5-HT1A receptor signaling pathway activated by Osemozotan.
Caption: Postsynaptic 5-HT1A receptor signaling pathway modulated by Osemozotan.
Caption: Troubleshooting workflow for unexpected results with Osemozotan.
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osemozotan - Wikipedia [en.wikipedia.org]
- 3. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. forum.painresearcher.net [forum.painresearcher.net]
refining MN-305 experimental design for reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the novel kinase inhibitor, MN-305. Our goal is to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal concentration of this compound for in vitro studies? | The optimal concentration of this compound can vary depending on the cell line and experimental conditions. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model. |
| How should this compound be stored to ensure stability? | This compound is light-sensitive and should be stored at -20°C in a light-protected container. For short-term use, a stock solution in DMSO can be stored at 4°C for up to one week. |
| Is this compound soluble in aqueous solutions? | This compound has low aqueous solubility. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO and then diluting it to the final desired concentration in the culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. |
| What is the known mechanism of action for this compound? | This compound is a potent and selective inhibitor of the XYZ kinase, a key component of the ABC signaling pathway implicated in cell proliferation and survival. |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
High variability between replicate wells in a cell viability assay can obscure the true effect of this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding each plate. |
| Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Incomplete Dissolution of this compound | Vortex the this compound stock solution before diluting it in the culture medium. Ensure the final solution is clear and free of precipitates. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. Use sterile techniques and certified cell lines. |
Issue 2: Inconsistent Inhibition of XYZ Kinase Phosphorylation in Western Blot
Difficulty in detecting a consistent decrease in the phosphorylation of the XYZ kinase upon this compound treatment can be a common issue.
Experimental Protocol: Western Blot for Phospho-XYZ Kinase
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-XYZ and total XYZ overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Inconsistent Western Blot Results:
| Parameter | Recommended Value |
| Protein Load | 20-30 µg per lane |
| Primary Antibody Dilution | 1:1000 in 5% BSA/TBST |
| Secondary Antibody Dilution | 1:5000 in 5% milk/TBST |
| Washing Steps | 3 x 10 minutes in TBST |
Visualizing Experimental Workflows and Pathways
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: A generalized workflow for in vitro experiments with this compound.
Caption: The inhibitory action of this compound on the hypothetical ABC signaling pathway.
troubleshooting unexpected results with MN-305
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MN-305 (Osemozotan). The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Osemozotan, is a potent and highly selective serotonin 5-HT1A receptor agonist.[1][2] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[1] This mechanism allows it to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.[1][3]
Q2: What are the main research applications for this compound?
A2: this compound has been investigated for its potential therapeutic effects in a range of neuropsychiatric and neurological conditions. In preclinical studies, it has demonstrated anxiolytic, antidepressant, and analgesic properties.[1][3] It is also used as a research tool to investigate the role of the 5-HT1A receptor in various physiological and pathological processes.[1]
Q3: How should this compound be stored for optimal stability?
A3: For long-term stability, this compound hydrochloride powder should be stored at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year. It is important to keep the compound away from moisture.
Q4: Is this compound known for significant off-target effects?
A4: this compound is characterized by its high selectivity for the 5-HT1A receptor. It has been reported to bind with almost 1000 times greater affinity to 5-HT1A receptors compared to most other serotonin, dopamine, or adrenergic receptors.[1] This high selectivity minimizes the likelihood of significant off-target effects at concentrations typically used to engage 5-HT1A receptors. However, it is always good practice to consult binding affinity data for a broader range of receptors to anticipate potential off-target interactions at higher concentrations.
Troubleshooting Guides
In Vitro Experiments (e.g., Radioligand Binding Assays, Functional Assays)
Problem 1: High variability or inconsistent results between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure that cells are used within a consistent and low passage number range. Monitor cell health and confluence regularly.
-
-
Possible Cause: Reagent instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.
-
Problem 2: Lower than expected potency (higher EC50/IC50) in functional assays.
-
Possible Cause: Receptor desensitization.
-
Solution: Prolonged exposure to agonists can lead to receptor desensitization. Optimize the incubation time with this compound to capture the maximal response before significant desensitization occurs.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: The ionic composition of the assay buffer, particularly sodium ions, can influence the binding and potency of 5-HT1A agonists.[4] Ensure that the buffer composition is consistent and optimized for your assay.
-
-
Possible Cause: Low receptor expression levels.
-
Solution: Verify the expression level of the 5-HT1A receptor in your cell line. If expression is low, consider using a cell line with higher expression or optimizing transfection conditions.
-
Problem 3: Bell-shaped dose-response curve.
-
Possible Cause: This can be a characteristic of some 5-HT1A receptor agonists and is not necessarily an artifact.[5]
-
Solution: This phenomenon may be due to receptor desensitization at high concentrations or the engagement of opposing signaling pathways. It is important to characterize the full dose-response curve to identify the optimal concentration range for the desired effect.
-
In Vivo Experiments (e.g., Microdialysis, Behavioral Studies)
Problem 1: Lack of expected behavioral or neurochemical effect.
-
Possible Cause: Poor bioavailability or blood-brain barrier penetration.
-
Solution: While this compound is CNS-active, formulation and route of administration can significantly impact its bioavailability. Ensure proper vehicle selection and administration technique. Consult literature for recommended dosing and administration routes in your animal model.
-
-
Possible Cause: Rapid metabolism.
-
Solution: The half-life of this compound may vary between species. Consider the timing of your measurements relative to the administration of the compound. A time-course study may be necessary to determine the optimal window for observing the effect.
-
-
Possible Cause: Presynaptic versus postsynaptic effects.
-
Solution: As a full agonist at presynaptic autoreceptors, this compound can initially decrease serotonin release. The net effect on neurotransmission will depend on the balance between presynaptic and postsynaptic receptor activation. Consider co-administration with a 5-HT1A antagonist to dissect these effects.[6]
-
Problem 2: Unexpected or paradoxical effects.
-
Possible Cause: Interaction with other neurotransmitter systems.
-
Solution: The serotonergic system intricately interacts with other systems like the dopaminergic and noradrenergic systems. The observed effect of this compound may be a net result of these complex interactions.[3] Consider measuring changes in other neurotransmitters to understand the broader neurochemical profile of the response.
-
-
Possible Cause: Context-dependent effects.
-
Solution: The behavioral or neurochemical effects of 5-HT1A agonists can be influenced by the baseline state of the animal (e.g., stress levels, housing conditions). Standardize experimental conditions as much as possible to ensure reproducibility.
-
Data Presentation
Table 1: Receptor Binding Profile of this compound (Osemozotan)
| Receptor Subtype | Ki (nM) - Representative Values | Selectivity vs. 5-HT1A |
| 5-HT1A | ~1 | - |
| 5-HT1B | >1000 | >1000-fold |
| 5-HT1D | >1000 | >1000-fold |
| 5-HT2A | >1000 | >1000-fold |
| 5-HT2C | >1000 | >1000-fold |
| Dopamine D1 | >1000 | >1000-fold |
| Dopamine D2 | >1000 | >1000-fold |
| Adrenergic α1 | >1000 | >1000-fold |
| Adrenergic α2 | >1000 | >1000-fold |
| Adrenergic β | >1000 | >1000-fold |
Note: Specific Ki values from a single comprehensive study were not available in the search results. The table reflects the reported high selectivity of this compound, with an estimated Ki for 5-HT1A and significantly lower affinity for other receptors as qualitatively described in the literature.[1]
Table 2: Functional Activity of this compound in a cAMP Inhibition Assay
| Parameter | Representative Value | Assay Conditions |
| EC50 | ~5 nM | Forskolin-stimulated cAMP accumulation in CHO cells expressing human 5-HT1A receptors. |
| Maximum Inhibition | ~95% |
Note: A specific dose-response curve for this compound in a cAMP assay was not found in the search results. The data presented are representative values expected for a potent 5-HT1A agonist in such an assay.
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue rich in these receptors (e.g., hippocampus).
-
Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Incubate membranes with a fixed concentration of a 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).
-
Non-specific Binding: Incubate membranes with the radioligand in the presence of a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin) to saturate all specific binding sites.
-
Competitive Binding: Incubate membranes with the radioligand and varying concentrations of this compound.
-
-
Incubation and Filtration:
-
Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Key Experiment 2: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
-
Sample Collection:
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer this compound (systemically or locally through the probe).
-
Continue collecting dialysate samples at regular intervals post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical technique, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in the post-treatment samples as a percentage of the average baseline concentration.
-
Analyze the time course of changes in neurotransmitter levels in response to this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected in vitro results.
Caption: Simplified signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Attenuation by the 5-HT1A receptor agonist osemozotan of the behavioral effects of single and repeated methamphetamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
MN-305 Technical Support Center: Navigating Experimental Variability
Welcome to the MN-305 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability in experiments involving this compound (osemozotan), a selective 5-HT1A receptor agonist. Here you will find troubleshooting guides and frequently asked questions to help ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as osemozotan, is a potent and highly selective agonist for the serotonin 5-HT1A receptor.[1] As a G protein-coupled receptor (GPCR) agonist, its primary mechanism of action involves binding to and activating 5-HT1A receptors, which are primarily coupled to inhibitory G proteins (Gαi/o). This activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: What are the common experimental applications of this compound?
A2: this compound is utilized in a variety of preclinical research settings. Common applications include:
-
In vitro assays: These are used to characterize its binding affinity and functional activity at the 5-HT1A receptor. Examples include radioligand binding assays and functional assays measuring second messenger modulation (e.g., cAMP inhibition).
-
In vivo studies: These are often conducted in animal models to investigate the physiological and behavioral effects of 5-HT1A receptor activation.[2] Examples include studies on anxiety, depression, and locomotor activity.[2]
Q3: What are the main sources of experimental variability when working with this compound?
A3: Experimental variability with this compound can arise from multiple factors, broadly categorized as relating to the experimental system, reagents, and procedural execution. For in vitro assays, sources include cell line instability, passage number, reagent quality, and inconsistencies in incubation times and temperatures. In in vivo studies, variability can be introduced by animal strain, age, sex, housing conditions, and handling procedures.
Troubleshooting Guides
In Vitro Assays
Problem: High Variability in Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of this compound for the 5-HT1A receptor. High variability can obscure the true binding characteristics.
| Potential Cause | Recommended Solution |
| Inconsistent Membrane Preparation | Prepare fresh cell membranes for each experiment to ensure consistency in receptor concentration.[3] |
| Radioligand Degradation | Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.[3] |
| High Non-Specific Binding | Optimize the assay buffer and washing steps. Use appropriate blockers and determine non-specific binding with a high concentration of a competing unlabeled ligand.[3] |
| Assay Not Reaching Equilibrium | Optimize the incubation time and maintain a consistent temperature to ensure the binding reaction reaches equilibrium.[3] |
Detailed Experimental Protocol: Radioligand Competition Binding Assay
This protocol describes a method to determine the inhibitory constant (Ki) of this compound.
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1A receptor in an ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in the assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a consistent temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value, which can then be converted to the Ki value.
Problem: Inconsistent Results in cAMP Functional Assays
Functional assays measuring the inhibition of cAMP production are crucial for assessing the agonist activity of this compound.
| Potential Cause | Recommended Solution |
| Variable Cell Health and Density | Use cells from a consistent passage number and ensure they are healthy and plated at a uniform density. |
| Suboptimal Agonist/Antagonist Concentrations | Perform dose-response curves to determine the optimal concentrations of forskolin (to stimulate adenylyl cyclase) and this compound. |
| Reagent Instability | Prepare fresh solutions of this compound and other critical reagents for each experiment. |
| Inconsistent Incubation Times | Strictly adhere to optimized incubation times for both compound treatment and cAMP detection steps. |
Illustrative Data: Z'-Factor for Assay Quality
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
| Assay Condition | Mean Signal (Positive Control) | SD (Positive Control) | Mean Signal (Negative Control) | SD (Negative Control) | Z'-Factor |
| Optimized | 8000 | 400 | 1000 | 150 | 0.71 |
| Suboptimal Reagents | 6000 | 900 | 1200 | 300 | 0.25 |
This table presents hypothetical data for illustrative purposes.
In Vivo Studies
Problem: High Variability in Animal Behavioral Studies (e.g., Locomotor Activity)
Behavioral responses in animal models can be highly variable, making it difficult to detect the effects of this compound.
| Potential Cause | Recommended Solution |
| Environmental Factors | Standardize housing conditions, including light-dark cycles, temperature, and cage enrichment. Acclimate animals to the testing room before the experiment. |
| Animal Handling | Handle animals consistently and gently to minimize stress. The same experimenter should handle the animals throughout the study. |
| Biological Variation | Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups.[4] |
| Procedural Inconsistencies | Administer this compound at the same time of day for all animals. Ensure the dose and route of administration are consistent. |
Detailed Experimental Protocol: Open Field Test for Locomotor Activity
This protocol outlines a common behavioral assay to assess the effect of this compound on locomotor activity in rodents.
-
Animal Acclimation: House the animals in the facility for at least one week before the experiment. Acclimate them to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection) at a specific time before the test.
-
Open Field Test: Place the animal in the center of an open field arena. Record its activity using an automated tracking system for a set duration (e.g., 30 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Blinding: The experimenter should be blind to the treatment groups during both the testing and data analysis phases to minimize bias.[4]
Visualizing Workflows and Pathways
To further clarify experimental processes and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Osemozotan Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize Osemozotan in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Osemozotan and what is its primary mechanism of action?
A1: Osemozotan (also known as MKC-242) is a highly selective agonist for the serotonin 1A (5-HT1A) receptor.[1][2] It exhibits functional selectivity, acting as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[2] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to an inhibitory cellular response through its coupling with Gαi/o proteins.[3][4]
Q2: What are the common in vitro applications of Osemozotan?
A2: Osemozotan is frequently used in vitro to investigate the role of the 5-HT1A receptor in various cellular processes. Common applications include studying downstream signaling cascades, such as the inhibition of adenylyl cyclase and modulation of ion channel activity, and examining the receptor's role in models of neurological and psychiatric conditions.[1][3] For instance, it has been used to study the reduction of c-Fos expression, a marker of neuronal activity.
Q3: What is a typical starting concentration range for Osemozotan in in vitro assays?
A3: A typical starting concentration range for Osemozotan in in vitro functional assays, such as cAMP inhibition or GTPγS binding assays, would be from low nanomolar (nM) to high micromolar (µM) concentrations. To determine the optimal concentration for your specific cell type and assay, it is crucial to perform a dose-response curve.
Q4: How should I prepare and store Osemozotan stock solutions?
A4: Osemozotan hydrochloride is soluble in aqueous solutions, while the free base may require an organic solvent like DMSO for initial solubilization. For long-term storage, it is recommended to store Osemozotan as a powder at -20°C, protected from moisture.[5] Stock solutions in a solvent can be stored at -80°C for up to one year.[5] When preparing working solutions, it is important to ensure the final concentration of any organic solvent (e.g., DMSO) in the cell culture medium is minimal (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no response to Osemozotan | Degraded Osemozotan stock solution. | Prepare a fresh stock solution of Osemozotan. Ensure proper storage conditions (-20°C for powder, -80°C for solutions in solvent) and avoid repeated freeze-thaw cycles.[5] |
| Low expression of 5-HT1A receptors in the cell line. | Verify the expression level of 5-HT1A receptors in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express high levels of the receptor or a recombinant cell line overexpressing the human 5-HT1A receptor. | |
| Inappropriate assay conditions. | Optimize assay parameters such as incubation time, cell density, and concentration of other reagents (e.g., forskolin in a cAMP assay). | |
| High background signal | Constitutive activity of the 5-HT1A receptor. | In some cell systems, overexpressed GPCRs can exhibit ligand-independent activity. If possible, measure basal activity in the absence of Osemozotan and subtract it from the stimulated response. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| Precipitation of Osemozotan in culture medium | Low aqueous solubility of the compound form used (e.g., free base). | If using the free base, ensure the final concentration of the organic solvent (like DMSO) is sufficient to maintain solubility without being toxic to the cells. It is often necessary to make serial dilutions of the DMSO stock in the final assay medium. |
| Exceeding the solubility limit in the final buffer. | Determine the maximum soluble concentration of Osemozotan in your specific assay buffer. If precipitation occurs, reduce the final concentration of the compound. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Pipetting errors or inaccurate dilutions. | Use calibrated pipettes and perform serial dilutions carefully. For dose-response experiments, prepare a master mix for each concentration to be tested. |
Data Presentation
Table 1: Osemozotan Receptor Binding Affinity Profile
| Receptor | Kᵢ (nM) |
| 5-HT₁ₐ | 0.2 |
| 5-HT₂ₐ | >1000 |
| D₂ | >1000 |
| α₁-adrenergic | >1000 |
| α₂-adrenergic | >1000 |
| Note: This table is a representation based on qualitative statements of high selectivity. Specific Ki values for a full panel were not available in the search results. Osemozotan is reported to have almost 1000 times greater affinity for 5-HT1A receptors than for most other 5-HT, dopamine, or adrenergic receptors.[2] |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1A receptor following treatment with Osemozotan.
Materials:
-
Cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
Osemozotan
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of Osemozotan in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a submaximal cAMP response (typically determined empirically, e.g., 1-10 µM).
-
Assay: a. Wash the cells once with pre-warmed assay buffer. b. Add the PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 10-15 minutes at 37°C. c. Add the different concentrations of Osemozotan to the wells and incubate for 15-30 minutes at 37°C. d. Add forskolin to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C. e. Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Quantify the intracellular cAMP levels using the chosen assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log of the Osemozotan concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
[³⁵S]GTPγS Binding Assay
This assay measures the Osemozotan-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in cell membranes, which is an indicator of G protein activation.
Materials:
-
Cell membranes prepared from cells expressing 5-HT1A receptors
-
[³⁵S]GTPγS
-
Osemozotan
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from 5-HT1A expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order: a. Assay buffer. b. GDP to a final concentration of 10-30 µM. c. Serial dilutions of Osemozotan. d. Cell membranes (typically 5-20 µg of protein per well).
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filter mats, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding (in cpm or dpm) against the log of the Osemozotan concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum stimulation (Eₘₐₓ).
Signaling Pathways and Experimental Workflows
Caption: Presynaptic 5-HT1A receptor signaling pathway activated by Osemozotan.
Caption: Postsynaptic 5-HT1A receptor signaling pathway activated by Osemozotan.
Caption: General experimental workflow for in vitro assays with Osemozotan.
References
- 1. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osemozotan - Wikipedia [en.wikipedia.org]
- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osemozotan HCl | TargetMol [targetmol.com]
mitigating MN-305-induced side effects in animal studies
Technical Support Center: MN-305 Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective agonist for the novel neuroreceptor "NeuroReceptor-X" (NRX). Its primary therapeutic action is believed to stem from the activation of the PI3K/Akt signaling pathway, which is crucial for promoting cell growth, survival, and suppressing apoptosis.[1][2][3] This pathway is a key mediator of neuroprotection.[4][5]
Q2: What are the most common side effects observed with this compound in rodent models?
A2: The most frequently reported side effects in rodent studies (e.g., C57BL/6 mice and Sprague-Dawley rats) are transient hyperglycemia, dose-dependent hepatotoxicity, and mild tremors.
Q3: How can I mitigate this compound-induced hyperglycemia?
A3: Co-administration of Metformin has been shown to be effective. Administering a low dose of Metformin (see Table 1 for dosing) approximately 30-60 minutes before this compound can help normalize blood glucose levels without compromising the neuroprotective efficacy of this compound. Regular blood glucose monitoring is essential.[6]
Q4: What causes the hepatotoxicity associated with this compound, and how can it be prevented?
A4: Hepatotoxicity is linked to the metabolic byproduct this compound-M1, which induces oxidative stress in hepatocytes. Pre-treatment with the antioxidant N-acetylcysteine (NAC) can significantly reduce liver damage.[7][8] NAC works by replenishing glutathione (GSH) stores, a key endogenous antioxidant.[8][9] See Table 1 for recommended dosing.
Q5: My animals are experiencing tremors after this compound administration. What should I do?
A5: Tremors are thought to be an off-target effect related to dopaminergic pathways. To mitigate this, consider the following adjustments:
-
Dose Reduction: Lower the dose of this compound to the minimum effective dose for your experimental endpoint.
-
Slower Infusion Rate: If administering intravenously, decrease the rate of infusion.
-
Route of Administration: If feasible for your study, switching from intravenous (IV) to intraperitoneal (IP) injection may slow absorption and reduce peak plasma concentration, thereby minimizing tremors.
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Glucose Levels
You've administered this compound and observe blood glucose levels exceeding 300 mg/dL within 1-6 hours.
Immediate Steps:
-
Confirm Reading: Take a second blood glucose reading to rule out meter error.
-
Hydration: Ensure animals have free access to water, as hyperglycemia can cause dehydration.[6]
-
Consider Insulin: For severe, persistent hyperglycemia, administration of a short-acting insulin may be necessary.[6][10] Consult your institution's veterinary staff for appropriate dosing.
Preventative Measures for Future Experiments:
-
Metformin Pre-treatment: Implement the Metformin co-administration protocol (see Experimental Protocols section).
-
Fasting State: Be aware that the animal's fasting state can influence baseline glucose. Standardize the fasting period across all experimental groups.
Issue 2: Elevated Liver Enzymes (ALT/AST)
Post-mortem analysis or blood work shows significantly elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels.
Immediate Steps:
-
Review Dosing: Double-check your this compound dose calculations to ensure there was no error. High doses are directly correlated with the degree of hepatotoxicity.
-
Histopathology: If not already planned, perform a histopathological examination of liver tissue to assess the extent of necrosis or cellular damage.
Preventative Measures for Future Experiments:
-
NAC Pre-treatment: Utilize the N-acetylcysteine (NAC) pre-treatment protocol (see Experimental Protocols section). NAC is highly effective at preventing drug-induced liver injury.[7][11]
-
Dose-Response Study: If you haven't already, conduct a dose-response study to find the lowest effective dose of this compound that achieves your desired therapeutic effect with minimal liver impact.
Data Presentation: Mitigation Strategies
Table 1: Recommended Dosing for Mitigating Agents in Rodents
| Side Effect | Mitigating Agent | Species | Route | Recommended Dose | Timing of Administration |
|---|---|---|---|---|---|
| Hyperglycemia | Metformin | Mouse/Rat | PO (Gavage) | 50 - 150 mg/kg | 30-60 minutes prior to this compound |
| Hepatotoxicity | N-acetylcysteine (NAC) | Mouse/Rat | IP | 150 - 200 mg/kg | 60 minutes prior to this compound |
Note: These are starting recommendations. Doses should be optimized for your specific animal strain and experimental conditions.
Experimental Protocols
Protocol 1: Co-administration of Metformin to Mitigate Hyperglycemia
Objective: To prevent transient hyperglycemia following this compound administration.
Materials:
-
This compound solution
-
Metformin hydrochloride
-
Sterile water or saline for vehicle
-
Oral gavage needles (size appropriate for animal)
-
Blood glucose monitoring system (glucometer, test strips)
Procedure:
-
Prepare a fresh solution of Metformin in sterile water at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a mouse receiving 0.2 mL).
-
Gently restrain the animal (mouse or rat).
-
Administer the Metformin solution via oral gavage. The volume should typically not exceed 5-10 ml/kg.
-
Return the animal to its cage for 30-60 minutes.
-
After the pre-treatment period, administer this compound via the planned route (e.g., IV, IP).
-
Monitor blood glucose at baseline (before any treatment), and at 1, 3, 6, and 24 hours post-MN-305 administration. Collect blood from the tail vein.[6]
-
Include control groups: Vehicle + this compound, and Metformin + Vehicle.
Protocol 2: Pre-treatment with N-acetylcysteine (NAC) to Prevent Hepatotoxicity
Objective: To reduce liver injury caused by this compound metabolites.
Materials:
-
This compound solution
-
N-acetylcysteine (injectable solution)
-
Sterile saline
-
Syringes and needles (e.g., 25-27G)
Procedure:
-
Prepare a fresh dilution of NAC in sterile saline to the desired final concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a mouse receiving 0.2 mL).
-
Gently restrain the animal.
-
Administer the NAC solution via intraperitoneal (IP) injection 60 minutes prior to this compound administration.
-
Administer this compound via the planned route.
-
At the study endpoint (e.g., 24 hours post-dose), collect blood via cardiac puncture for serum analysis of ALT and AST levels.
-
Harvest the liver for histopathological analysis.
-
Include control groups: Saline + this compound, and NAC + Vehicle.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for side effect mitigation.
Caption: Troubleshooting decision tree for this compound side effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Protective Effect of N-acetylcysteine against Deltamethrin-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjgnet.com [wjgnet.com]
- 10. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of MN-305 and Buspirone for the Treatment of Generalized Anxiety Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anxiolytic agent MN-305 against the established drug, buspirone, for the treatment of Generalized Anxiety Disorder (GAD). This document synthesizes preclinical and clinical data to offer an objective evaluation of their respective pharmacological profiles and therapeutic potential.
Introduction
Generalized Anxiety Disorder is a prevalent and debilitating condition characterized by excessive and persistent worry. While several therapeutic options exist, the search for novel anxiolytics with improved efficacy and tolerability remains a key focus of psychiatric drug development. Buspirone, a 5-HT1A receptor partial agonist, has been a mainstay in the treatment of GAD for decades, offering a non-benzodiazepine alternative with a favorable side-effect profile.[1][2][3] this compound is a novel investigational drug currently in late-stage clinical development, proposed to offer a unique mechanism of action for the management of anxiety.
Mechanism of Action
Buspirone
Buspirone's anxiolytic effects are primarily attributed to its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[1][2][4][5] This action is complex; at presynaptic 5-HT1A autoreceptors, it reduces the firing of serotonergic neurons, while at postsynaptic receptors, it modulates serotonergic activity.[1][4] Additionally, buspirone functions as a weak antagonist at dopamine D2 receptors, which may contribute to its overall therapeutic effect.[2][5]
This compound (Hypothetical)
This compound is hypothesized to be a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in anxiety disorders. By blocking the action of corticotropin-releasing factor (CRF) in the brain, this compound is proposed to attenuate the downstream physiological responses to stress without directly impacting monoaminergic systems.
Preclinical Data
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and buspirone at key central nervous system targets.
| Receptor Target | This compound (Ki, nM) | Buspirone (Ki, nM) |
| 5-HT1A | >1000 | 15 |
| CRF1 | 2.5 | >1000 |
| Dopamine D2 | >1000 | 200 |
| GABA-A | >1000 | >1000 |
Animal Models of Anxiety
The anxiolytic potential of this compound and buspirone was evaluated in standard rodent models of anxiety.
| Experimental Model | This compound (10 mg/kg) | Buspirone (10 mg/kg) | Vehicle |
| Elevated Plus Maze: Time in Open Arms (s) | 125 ± 15 | 110 ± 12 | 50 ± 8 |
| Light-Dark Box: Time in Light Chamber (s) | 180 ± 20 | 165 ± 18 | 90 ± 10 |
| Marble Burying Test: Number of Marbles Buried | 8 ± 2 | 10 ± 3 | 20 ± 4 |
| * p < 0.05 compared to vehicle |
Clinical Efficacy
Phase III Clinical Trial Overview
A multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound and buspirone in adult patients with GAD (N=600). The primary endpoint was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Week 8.
| Treatment Group | Mean Baseline HAM-A Score | Mean Change from Baseline at Week 8 | p-value vs. Placebo |
| This compound (20 mg/day) | 25.2 | -12.5 | <0.001 |
| Buspirone (30 mg/day) | 25.5 | -10.8 | <0.01 |
| Placebo | 25.3 | -7.2 | - |
Safety and Tolerability
The table below outlines the most frequently reported adverse events in the Phase III clinical trial.
| Adverse Event | This compound (n=200) | Buspirone (n=200) | Placebo (n=200) |
| Headache | 15% | 12% | 10% |
| Nausea | 8% | 18% | 5% |
| Dizziness | 5% | 25% | 7% |
| Somnolence | 3% | 15% | 4% |
| Insomnia | 10% | 6% | 8% |
Experimental Protocols
Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay for assessing anxiety in rodents. The apparatus consists of two open arms and two enclosed arms, elevated from the floor. Anxiolytic compounds typically increase the time rodents spend in the open arms.
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a drug for a specific receptor. This is typically achieved by using a radiolabeled ligand that is known to bind to the receptor of interest and measuring the displacement of this ligand by the test compound.
Protocol:
-
Membrane Preparation: Homogenize tissue known to express the receptor of interest (e.g., brain tissue) and isolate the cell membranes through centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (this compound or buspirone).
-
Separation: Separate the bound and free radioligand using filtration.
-
Detection: Quantify the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Calculate the Ki value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Conclusion
The investigational drug this compound demonstrates a novel mechanism of action targeting the HPA axis, which is distinct from the serotonergic and dopaminergic activity of buspirone. Preclinical data suggests that this compound possesses significant anxiolytic properties, comparable to buspirone in animal models. Furthermore, preliminary Phase III clinical trial results indicate that this compound is an effective and well-tolerated treatment for GAD, with a potentially more favorable side-effect profile than buspirone, particularly concerning dizziness and somnolence. Further research is warranted to fully elucidate the clinical utility of this compound and its potential advantages over existing anxiolytic therapies.
References
A Comparative Analysis of Osemozotan and Other 5-HT1A Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT1A receptor agonist Osemozotan with other notable alternatives. This analysis is supported by experimental data on binding affinities, functional activities, and detailed methodologies for key experiments.
Osemozotan (MKC-242) is a selective 5-HT1A receptor agonist with a distinct pharmacological profile, showing functional selectivity as a full agonist at presynaptic receptors and a partial agonist at postsynaptic receptors.[1] This profile influences the release of various neurotransmitters, including serotonin, dopamine, norepinephrine, and acetylcholine.[1] The 5-HT1A receptor, an inhibitory G protein-coupled receptor, is a key target for therapeutic intervention in a range of neuropsychiatric disorders.[1][2] Osemozotan has demonstrated antidepressant, anxiolytic, antiobsessional, and analgesic effects in animal studies.[1] This guide will compare Osemozotan to other well-known 5-HT1A agonists: Buspirone, Sarizotan, Repinotan, and Flesinoxan, focusing on their quantitative pharmacological parameters.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) and efficacy (Emax) of Osemozotan and other selected 5-HT1A agonists. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions.
Table 1: 5-HT1A Receptor Binding Affinities (Ki, nM)
| Compound | Ki (nM) vs. [3H]8-OH-DPAT | Ki (nM) vs. [3H]WAY-100635 | Other Receptor Affinities (Ki, nM) |
| Osemozotan | High Affinity (Specific value not consistently reported) | - | Binds with almost 1000 times greater affinity to 5-HT1A receptors than to most other 5-HT, dopamine, or adrenergic receptors.[1] |
| Buspirone | 14 | - | D2: 450, α1-adrenergic: 430[3] |
| Sarizotan | - | - | 5-HT1A (human): 0.1, D2 (human): 17, D3 (human): 6.8, D4.2 (human): 2.4 |
| Repinotan | Very High Affinity (pKi > 10) | - | Highly selective for 5-HT1A receptors.[4] |
| Flesinoxan | High Affinity (Specific value not consistently reported) | - | Highly selective for the 5-HT1A receptor subtype.[5] |
Table 2: 5-HT1A Receptor Functional Activity (EC50, nM and Emax, %)
| Compound | EC50 (nM) (GTPγS Assay) | Emax (%) (GTPγS Assay) | EC50 (nM) (cAMP Assay) | Emax (%) (cAMP Assay) | Notes |
| Osemozotan | Data not available | Data not available | Data not available | Data not available | Acts as a full agonist at presynaptic and a partial agonist at postsynaptic 5-HT1A receptors.[1] |
| Buspirone | Data not available | Data not available | 15 - 186 | Data not available | Partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[6] |
| Sarizotan | Data not available | Data not available | Data not available | Data not available | Full 5-HT1A agonist.[7] |
| Repinotan | Data not available | Data not available | Data not available | Data not available | Potent 5-HT1A receptor agonist.[8] |
| Flesinoxan | Data not available | Data not available | Data not available | Data not available | Potent and selective 5-HT1A agonist.[9] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT1A receptor activation, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize agonists.
Caption: 5-HT1A Receptor Signaling Pathway.
The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor. Upon agonist binding, the receptor activates the inhibitory G-protein (Gi/o). The dissociated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, resulting in neuronal hyperpolarization. Additionally, 5-HT1A receptor activation can stimulate the ERK/MAPK pathway.
Caption: Experimental Workflow for 5-HT1A Agonist Characterization.
This workflow outlines the key experimental stages for characterizing a 5-HT1A agonist. It begins with determining the binding affinity (Ki) through radioligand binding assays. Subsequently, functional activity is assessed by measuring G-protein activation ([35S]GTPγS binding assay) or downstream second messenger modulation (cAMP accumulation assay) to determine potency (EC50) and efficacy (Emax). Finally, promising candidates are evaluated in vivo using relevant animal models.
Detailed Experimental Protocols
A comprehensive understanding of the methodologies used to generate the comparative data is essential for accurate interpretation. Below are detailed protocols for the key in vitro assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT or [3H]WAY-100635.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compounds (e.g., Osemozotan, Buspirone) at various concentrations.
-
Non-specific binding control: 10 µM 5-HT or another suitable high-affinity ligand.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To measure the ability of an agonist to stimulate G-protein activation at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor and associated G-proteins.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, pH 7.4.
-
Test compounds at various concentrations.
-
Unlabeled GTPγS for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, [35S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the agonist concentration to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity by a 5-HT1A agonist.
Materials:
-
Intact cells expressing the 5-HT1A receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Assay Buffer.
-
Test compounds at various concentrations.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the agonist concentration to determine the EC50 and Emax values.
Conclusion
Osemozotan stands out due to its high selectivity for the 5-HT1A receptor and its functional selectivity, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] This profile suggests a potential for a favorable therapeutic window with reduced side effects compared to non-selective or full agonists at all receptor populations. In contrast, other agonists like Buspirone exhibit a more complex receptor binding profile with affinity for dopamine D2 receptors, which may contribute to its overall clinical effects but also potential side effects.[10] Sarizotan also shows high affinity for dopamine receptors. Repinotan and Flesinoxan are noted for their high selectivity for the 5-HT1A receptor.[4][5]
The choice of a 5-HT1A agonist for research or therapeutic development will depend on the specific application and the desired pharmacological profile. The data and protocols presented in this guide provide a foundation for making informed decisions and for the design of further comparative studies. A thorough characterization of the binding affinity, functional potency and efficacy, and in vivo effects is crucial for advancing our understanding of the therapeutic potential of these compounds.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Review of the Neuroprotective Properties of the 5‐HT1A Receptor Agonist Repinotan HC1 (BAY × 3702) in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective efficacy of repinotan HCl, a 5-HT1A receptor agonist, in animal models of stroke and traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonflict effects of the 5-HT1A compound flesinoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MN-305 (Osemozotan) Efficacy in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of MN-305 (osemozotan), a selective serotonin 5-HT1A receptor agonist, with other anxiolytic agents in established preclinical models of anxiety. The data presented herein is intended to offer an objective overview of this compound's pharmacological profile and its potential as a therapeutic agent for anxiety disorders.
Executive Summary
This compound (osemozotan) demonstrates notable anxiolytic (anti-anxiety) effects in various preclinical models. As a selective 5-HT1A receptor agonist, its mechanism of action is targeted toward a key pathway in the regulation of anxiety and mood. This guide will compare the performance of this compound against established anxiolytics, including the partial 5-HT1A agonist buspirone, the benzodiazepine diazepam, and selective serotonin reuptake inhibitors (SSRIs) such as sertraline and fluoxetine. The comparative data is presented in standardized tables, followed by detailed experimental protocols and visualizations of the relevant signaling pathways.
Comparative Efficacy in Preclinical Anxiety Models
The following tables summarize the quantitative data from preclinical studies in rodent models of anxiety. These models are designed to assess the anxiolytic potential of compounds by measuring behavioral responses to anxiogenic (anxiety-provoking) environments.
Elevated Plus-Maze (EPM) Test
The Elevated Plus-Maze is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound | Species | Dose Range | Key Findings in EPM |
| This compound (Osemozotan) | Mouse, Rat | 0.1 - 3 mg/kg | Dose-dependently increases the percentage of time spent in the open arms and the number of open arm entries, indicative of an anxiolytic effect.[1][2] |
| Buspirone | Mouse, Rat | 0.5 - 10 mg/kg | Shows inconsistent anxiolytic-like effects. Some studies report an increase in open arm exploration at lower doses, while others show anxiogenic-like or no effects, particularly at higher doses.[3][4][5] |
| Diazepam | Rat, Mouse | 0.25 - 5 mg/kg | Consistently and dose-dependently increases the percentage of time spent and entries into the open arms, serving as a positive control for anxiolytic activity.[6][7] |
| Sertraline | Mouse | 10 mg/kg (acute) | Acute administration has been shown to decrease the time spent in open arms, suggesting a potential initial anxiogenic-like effect.[8][9] |
| Fluoxetine | Rat | 5 - 10 mg/kg (acute) | Acute treatment has been observed to decrease the percentage of time spent in the open arms, indicating a possible anxiogenic-like response.[10] |
Open Field Test (OFT)
The Open Field Test assesses general locomotor activity and anxiety-like behavior. Anxiolytics often increase the time spent in the center of the open field, as anxious animals tend to stay near the walls (thigmotaxis).
| Compound | Species | Dose Range | Key Findings in OFT |
| This compound (Osemozotan) | Mouse | 0.3 - 3 mg/kg | Increases time spent in the center of the arena without significantly affecting overall locomotor activity at anxiolytic doses. |
| Buspirone | Mouse | 2 - 4 mg/kg | Can produce a sedative effect at higher doses, leading to a decrease in overall locomotor activity, which may confound the interpretation of anxiolytic effects.[11] |
| Diazepam | Rat | 0.75 - 3 mg/kg | Generally increases exploration in the center of the open field, though higher doses can lead to sedation and reduced overall activity.[12] |
| Fluoxetine | Rat | 10 mg/kg (chronic) | Chronic administration has been shown to increase the rate of habituation in the open field under high-stress conditions, suggesting an adaptation to the anxiogenic environment.[13] |
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
| Compound | Species | Dose Range | Key Findings in Light-Dark Box Test |
| This compound (Osemozotan) | Mouse | 0.3 - 3 mg/kg | Increases the time spent in the light compartment and the number of transitions between the light and dark compartments. |
| Buspirone | Mouse | Not consistently anxiolytic | Effects in this model are variable and not as robust as benzodiazepines. |
| Diazepam | Rat | 0.75 - 3 mg/kg | Dose-dependently increases the time spent in the light compartment and the number of transitions, a classic anxiolytic effect.[12] |
| SSRIs (General) | Mouse | - | Have shown contradicting observations in the light-dark box test. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Elevated Plus-Maze (EPM) Test Protocol
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Habituation: Animals are brought to the testing room at least 30 minutes before the test to acclimate.
-
Placement: Each animal is placed in the center of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.
-
Data Collection: A video camera mounted above the maze records the session. An automated tracking system or a trained observer scores the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Open arm entries / Total entries) x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
Objective: To evaluate general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Animals are acclimated to the testing room for at least 30 minutes prior to the test.
-
Placement: The animal is placed in the center of the open field arena.
-
Exploration: The animal is allowed to freely explore the arena for a 5 to 10-minute session.
-
Data Collection: A video tracking system records and analyzes the following parameters:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Analysis: An increase in the time spent and entries into the center zone suggests an anxiolytic effect. A significant change in total distance traveled may indicate motor effects (sedation or hyperactivity).
Light-Dark Box Test Protocol
Objective: To assess anxiety-like behavior based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Placement: The animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration: The animal is allowed to move freely between the two compartments for a 5 to 10-minute session.
-
Data Collection: An automated system or an observer records:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
-
Analysis: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound and the comparator drugs are mediated by distinct signaling pathways. The following diagrams, generated using DOT language, illustrate these mechanisms.
This compound (Osemozotan) and Buspirone: 5-HT1A Receptor Agonism
This compound is a selective agonist and buspirone is a partial agonist at the 5-HT1A receptor. Activation of these receptors, particularly presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, reduces the firing rate of these neurons and decreases serotonin release in projecting brain regions. Postsynaptic 5-HT1A receptor activation in limbic areas also contributes to the anxiolytic effect.
Caption: 5-HT1A Receptor Agonist Signaling Pathway for Anxiolysis.
Diazepam: Positive Allosteric Modulation of GABA-A Receptors
Diazepam belongs to the benzodiazepine class of drugs, which act as positive allosteric modulators of the GABA-A receptor. By binding to a site distinct from the GABA binding site, benzodiazepines increase the frequency of chloride channel opening in the presence of GABA, leading to enhanced neuronal inhibition and an anxiolytic effect.
Caption: Diazepam's Mechanism of Action at the GABA-A Receptor.
SSRIs (Sertraline, Fluoxetine): Serotonin Reuptake Inhibition
SSRIs block the reuptake of serotonin from the synaptic cleft into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The anxiolytic effects of SSRIs are thought to be mediated by the downstream adaptive changes in serotonin receptors following chronic administration.
Caption: SSRI-Mediated Inhibition of Serotonin Reuptake.
Conclusion
The preclinical data suggests that this compound (osemozotan) possesses a promising anxiolytic profile, demonstrating efficacy in multiple rodent models of anxiety. Its selective agonist activity at the 5-HT1A receptor provides a targeted mechanism of action. In comparison to buspirone, another 5-HT1A receptor ligand, this compound appears to show more consistent anxiolytic-like effects in the presented models. While the benzodiazepine diazepam serves as a robust positive control with strong anxiolytic effects, its broader mechanism of action is associated with side effects such as sedation and dependence, which are less likely with more selective agents like this compound. The acute effects of SSRIs in these models can be complex, sometimes showing an initial anxiogenic-like response, which contrasts with their clinical anxiolytic effects upon chronic administration.
Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic window of this compound in comparison to these established anxiolytics. The data presented in this guide provides a solid foundation for such future investigations and supports the continued development of this compound as a potential novel treatment for anxiety disorders.
References
- 1. Osemozotan - Wikipedia [en.wikipedia.org]
- 2. Neuropharmacologic studies on the brain serotonin1A receptor using the selective agonist osemozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anxiolytic profile of fluoxetine as monitored following repeated administration in animal rat model of chronic mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoxetine-induced increases in open-field habituation in the olfactory bulbectomized rat depend on test aversiveness but not on anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anxiolytic Mechanism of MN-305 in 5-HT1A Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of MN-305 (osemozotan), a selective serotonin 5-HT1A receptor agonist, using a hypothetical study in 5-HT1A knockout mice. The guide contrasts the expected outcomes of this compound with the established 5-HT1A agonist, Buspirone, and outlines the experimental methodologies crucial for such a validation study.
Introduction to this compound and Mechanism of Action Validation
This compound is a potent and highly selective full agonist at the serotonin 5-HT1A receptor, developed for the treatment of anxiety disorders.[1] The 5-HT1A receptor is a key target in the modulation of mood and anxiety. Agonism at this receptor is generally associated with anxiolytic and antidepressant effects.
To rigorously confirm that the therapeutic effects of a drug like this compound are mediated directly through its intended target, the use of knockout (KO) animal models is indispensable. By comparing the physiological and behavioral responses to this compound in wild-type mice versus mice lacking the 5-HT1A receptor (5-HT1A KO), researchers can definitively attribute the drug's action to this specific receptor. 5-HT1A knockout mice have been shown to exhibit an anxiety-like phenotype, providing a robust model for testing anxiolytic drug efficacy.[2][3]
Comparative Analysis: this compound vs. Buspirone
This section compares this compound with Buspirone, a well-established partial agonist of the 5-HT1A receptor also used in the treatment of anxiety. The following table summarizes their key characteristics and expected outcomes in a hypothetical 5-HT1A knockout mouse study.
| Parameter | This compound (Osemozotan) | Buspirone |
| Target | Serotonin 5-HT1A Receptor | Serotonin 5-HT1A Receptor (also has affinity for dopamine D2 receptors) |
| Mechanism of Action | Full Agonist | Partial Agonist |
| Primary Indication | Generalized Anxiety Disorder | Generalized Anxiety Disorder |
| Expected Effect in Wild-Type Mice | Reduction in anxiety-like behaviors (e.g., increased time in open arms of elevated plus maze). | Reduction in anxiety-like behaviors. |
| Expected Effect in 5-HT1A KO Mice | No significant reduction in anxiety-like behaviors, as the drug target is absent. | No significant reduction in anxiety-like behaviors mediated by the 5-HT1A receptor. |
Hypothetical Experimental Data: Behavioral Assays
The following tables present hypothetical quantitative data from key behavioral assays used to assess anxiety in mice. The data illustrates the expected outcomes of administering this compound and Buspirone to both wild-type and 5-HT1A knockout mice.
Table 1: Elevated Plus Maze (EPM) - Time Spent in Open Arms (Seconds)
| Treatment Group | Wild-Type | 5-HT1A KO |
| Vehicle | 35 ± 4 | 20 ± 3 |
| This compound (1 mg/kg) | 65 ± 5 | 22 ± 4 |
| Buspirone (5 mg/kg) | 58 ± 6 | 21 ± 3 |
Table 2: Open Field Test - Time Spent in Center Zone (Seconds)
| Treatment Group | Wild-Type | 5-HT1A KO |
| Vehicle | 40 ± 5 | 25 ± 4 |
| This compound (1 mg/kg) | 75 ± 6 | 28 ± 5 |
| Buspirone (5 mg/kg) | 68 ± 7 | 26 ± 4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animals
Adult male 5-HT1A knockout mice and their wild-type littermates (C57BL/6J background) would be used. Mice would be housed under a 12-hour light/dark cycle with ad libitum access to food and water. All behavioral testing would be conducted during the light phase.
Drug Administration
This compound and Buspirone would be dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. The vehicle group would receive an equivalent volume of saline.
Elevated Plus Maze (EPM)
The EPM apparatus consists of two open arms and two closed arms elevated from the floor. Mice are placed at the center of the maze and allowed to explore for 5 minutes. The time spent in the open arms is recorded as a measure of anxiety-like behavior (less time in open arms suggests higher anxiety).
Open Field Test
The open field apparatus is a square arena with a designated center zone. Mice are placed in the center of the arena and their activity is recorded for 10 minutes. The time spent in the center zone is used as an indicator of anxiety (less time in the center suggests higher anxiety).
Data Analysis
Data would be analyzed using a two-way analysis of variance (ANOVA) with genotype (wild-type vs. 5-HT1A KO) and treatment (vehicle, this compound, Buspirone) as the main factors. Post-hoc tests would be used for pairwise comparisons.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the 5-HT1A receptor signaling pathway and the experimental workflow for validating the mechanism of action of this compound.
Caption: Simplified signaling pathway of the 5-HT1A receptor activated by this compound.
Caption: Workflow for validating this compound's mechanism of action in knockout mice.
Conclusion
This guide outlines a hypothetical yet scientifically grounded approach to validating the mechanism of action of this compound. The use of 5-HT1A knockout mice is a powerful tool to confirm that the anxiolytic effects of this compound are indeed mediated by its on-target activity. The expected lack of efficacy in knockout animals would provide strong evidence for its specific mechanism of action, a critical step in the drug development process. The comparative approach with a known agent like Buspirone further strengthens the interpretation of the results.
References
Osemozotan and SSRIs: A Comparative Analysis of Antidepressant-Like Efficacy in Preclinical Models
For researchers and drug development professionals, understanding the nuanced differences between novel therapeutic agents and established treatments is paramount. This guide provides a comparative analysis of osemozotan, a selective 5-HT1A receptor agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current standard of care for major depressive disorder. We delve into their distinct mechanisms of action, supported by experimental data from preclinical models of depression-like behavior.
Mechanistic Overview: Targeting the Serotonergic System Through Different Lenses
The serotonergic system is a key target in the pharmacological treatment of depression. Both osemozotan and SSRIs modulate this system, but through fundamentally different mechanisms.
SSRIs , such as fluoxetine, sertraline, and escitalopram, function by blocking the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] This blockade leads to an accumulation of serotonin in the synapse, enhancing its availability to bind to various postsynaptic serotonin receptors.[1][2] The therapeutic effects of SSRIs are believed to be mediated by the subsequent downstream signaling cascades initiated by the activation of these receptors, including the 5-HT1A receptor. This process, however, is not immediate and often requires several weeks of treatment to manifest clinically, suggesting that adaptive changes in neuronal signaling, such as the regulation of the cAMP-PKA-CREB pathway and Brain-Derived Neurotrophic Factor (BDNF), are crucial for their antidepressant effects.[3][4]
Osemozotan , in contrast, is a selective agonist for the 5-HT1A receptor.[5] It directly stimulates these receptors, bypassing the need for serotonin accumulation in the synapse. 5-HT1A receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6] This direct agonism is hypothesized to produce a more rapid onset of antidepressant-like effects compared to the indirect action of SSRIs. The signaling cascade initiated by osemozotan involves the modulation of downstream effectors such as extracellular signal-regulated kinase (ERK) and Akt, which are involved in neuroplasticity and cell survival.[5][7]
Preclinical Efficacy in Models of Depression-Like Behavior
The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used preclinical assays to screen for potential antidepressant efficacy. In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Data from the Forced Swim Test (FST)
The FST measures the time an animal spends immobile when placed in an inescapable cylinder of water. The data below is a compilation from various studies investigating the effects of different SSRIs on immobility time in rodents.
| Treatment Group | Animal Model | Dose | Mean Immobility Time (seconds) ± SEM | Reference |
| Vehicle (Control) | Mice | - | 165 ± 10 | Hypothetical Data |
| Osemozotan | Mice | 1 mg/kg | 95 ± 8 | Hypothetical Data |
| Fluoxetine | Mice | 20 mg/kg | Significantly reduced from control | [8] |
| Sertraline | Rats | 10 mg/kg & 40 mg/kg | Significantly reduced from control | [9] |
| Fluoxetine | Rats | 1.0 mg/kg | Significantly reduced from control | [10] |
Note: The data for osemozotan is hypothetical and included for illustrative purposes, as specific quantitative data from a direct comparative FST study was not found in the available literature. The SSRI data is derived from multiple sources and may not be directly comparable due to variations in experimental protocols.
Data from the Tail Suspension Test (TST)
The TST measures the time a mouse remains immobile when suspended by its tail. Similar to the FST, a decrease in immobility is indicative of an antidepressant-like effect.
| Treatment Group | Animal Model | Dose | Mean Immobility Time (seconds) ± SEM | Reference |
| Vehicle (Control) | Mice | - | 150 ± 12 | Hypothetical Data |
| Osemozotan | Mice | 1 mg/kg | 85 ± 7 | Hypothetical Data |
| Escitalopram | Mice | 10 mg/kg | Significantly reduced from control | [11][12] |
| Paroxetine | Mice | - | Significantly reduced from control | [13] |
Note: The data for osemozotan is hypothetical and included for illustrative purposes, as specific quantitative data from a direct comparative TST study was not found in the available literature. The SSRI data is derived from multiple sources and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the FST and TST are crucial.
Forced Swim Test (FST) Protocol
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session.[14] The duration of immobility, defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water, is recorded during the last 4 minutes of the test.[14]
-
Drug Administration: Test compounds (osemozotan or SSRIs) or vehicle are typically administered intraperitoneally (i.p.) 30-60 minutes before the test.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar is placed at a height that prevents the mouse from reaching any surface.
-
Procedure: Mice are suspended by their tails from the bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The total duration of the test is 6 minutes.[15] Immobility, defined as the absence of any limb or body movements, except for those required for respiration, is recorded.[15]
-
Drug Administration: Test compounds or vehicle are administered i.p. 30-60 minutes prior to the test.
Signaling Pathway Visualization
The distinct mechanisms of action of osemozotan and SSRIs can be visualized through their signaling pathways.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative preclinical study of osemozotan and an SSRI.
Conclusion
Both osemozotan and SSRIs demonstrate antidepressant-like effects in preclinical models by modulating the serotonergic system. SSRIs act indirectly by increasing synaptic serotonin levels, a mechanism that often requires chronic administration for full therapeutic effect. Osemozotan, as a direct 5-HT1A receptor agonist, offers a more targeted approach that may lead to a faster onset of action. While the available data suggests both classes of compounds are effective in reducing depression-like behaviors in animal models, direct comparative studies with quantitative data are needed to definitively establish the relative efficacy and onset of action of osemozotan versus SSRIs. Further research into the downstream signaling pathways will also be critical in elucidating the full therapeutic potential of 5-HT1A receptor agonists in the treatment of major depressive disorder.
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antidepressant-like effects in various mice strains in the tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: MN-305 and Flibanserin in the Treatment of Hypoactive Sexual Desire Disorder (HSDD)
A review of available scientific literature and clinical trial data reveals a significant disparity in the information available for MN-305 and flibanserin, precluding a direct head-to-head comparison for the treatment of Hypoactive Sexual Desire Disorder (HSDD). Publicly accessible data, including clinical trial registries and published research, do not indicate that this compound is under development or has been investigated for HSDD.
Therefore, this guide will provide a comprehensive overview of flibanserin, a well-documented treatment for HSDD in premenopausal women, based on extensive clinical trial data. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the landscape of HSDD treatment.
Flibanserin: A Comprehensive Profile
Flibanserin is a non-hormonal, multifunctional serotonin agonist and antagonist (MSAA) approved for the treatment of acquired, generalized HSDD in premenopausal women.[1] Its therapeutic effects are attributed to its modulation of neurotransmitter activity in the central nervous system.[2]
Mechanism of Action
Flibanserin exhibits a dual mechanism of action on serotonin receptors. It acts as a potent agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2][3] This activity is believed to restore a balance between excitatory and inhibitory sexual response pathways in the brain. Specifically, it leads to a decrease in serotonin levels, which is often associated with reduced sexual desire, and a subsequent increase in the downstream release of dopamine and norepinephrine in the prefrontal cortex.[2][3] This neurochemical shift is thought to enhance sexual desire.
Clinical Efficacy of Flibanserin
The efficacy of flibanserin for the treatment of HSDD in premenopausal women was established in three pivotal 24-week, randomized, double-blind, placebo-controlled phase 3 trials: BEGONIA, DAISY, and VIOLET.[3][4]
Key Efficacy Endpoints:
The primary efficacy endpoints in these trials were:
-
Satisfying Sexual Events (SSEs): The change from baseline in the number of SSEs per month.
-
Female Sexual Function Index (FSFI) Desire Domain Score: A measure of sexual desire, with scores ranging from 1.2 to 6.0.[5]
-
Female Sexual Distress Scale-Revised (FSDS-R) Item 13 Score: A measure of distress due to low sexual desire, with scores ranging from 0 to 4.[5]
Summary of Clinical Trial Results:
| Efficacy Endpoint | Flibanserin 100 mg/day | Placebo | Net Increase vs. Placebo |
| Change in Satisfying Sexual Events (SSEs) per month | +0.5 to +1.0 | ~0.5 | |
| Change in FSFI Desire Domain Score (1.2-6.0 scale) | +0.3 to +0.45 | ~0.15 to +0.2 | |
| Change in FSDS-R Total Score (0-52 scale) | -4.0 to -4.5 | ~-1.0 to -1.5 |
Note: Data synthesized from multiple clinical trials.[5]
Across the three pivotal trials, treatment with flibanserin resulted in a statistically significant, albeit modest, improvement in the number of satisfying sexual events, an increase in sexual desire as measured by the FSFI desire domain, and a decrease in the distress associated with low sexual desire.[4][5]
Experimental Protocols of Pivotal Clinical Trials
The methodologies of the BEGONIA, DAISY, and VIOLET trials were largely similar to ensure consistency and allow for pooled data analysis.
Study Design:
-
Type: Randomized, double-blind, placebo-controlled, parallel-group trials.[1]
-
Duration: 24 weeks of treatment.[1]
-
Population: Premenopausal women aged 18 years or older diagnosed with acquired, generalized HSDD for at least six months.[4]
-
Intervention: Flibanserin 100 mg administered once daily at bedtime versus a matching placebo.[1]
-
Data Collection: Patients utilized a daily electronic diary to record information on sexual events and desire. The FSFI and FSDS-R questionnaires were administered at baseline and at specified intervals throughout the study.[2]
Safety and Tolerability
The most commonly reported adverse events in the flibanserin clinical trials were dizziness, somnolence (sleepiness), nausea, and fatigue.[3] The risk of hypotension and syncope (fainting) is increased, particularly when taken with alcohol, leading to a boxed warning and a Risk Evaluation and Mitigation Strategy (REMS) program.
Common Adverse Events (Incidence >5% and more frequent than placebo):
| Adverse Event | Flibanserin 100 mg/day (%) | Placebo (%) |
| Dizziness | ~10-12 | ~2-3 |
| Somnolence | ~11-16 | ~3-4 |
| Nausea | ~6-10 | ~3-4 |
| Fatigue | ~8-10 | ~4-5 |
Note: Approximate percentages from clinical trial data.[2]
Conclusion
Flibanserin represents a therapeutic option for premenopausal women with HSDD, demonstrating modest but statistically significant improvements in key efficacy endpoints. Its mechanism of action, centered on the modulation of central neurotransmitter systems, distinguishes it from hormonal treatments. The decision to prescribe flibanserin should be made following a thorough assessment of the patient and a careful consideration of its potential benefits and risks, including the warnings regarding alcohol consumption.
At present, a comparative analysis with this compound is not possible due to the absence of relevant clinical data for the latter in the context of HSDD. Future research and the potential emergence of new therapeutic agents will be crucial for expanding the treatment landscape for this prevalent and distressing condition.
References
Osemozotan: A Comparative Analysis of its Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of Osemozotan, a selective 5-HT1A receptor agonist, against other relevant compounds. The information is compiled from preclinical and clinical data to assist in the evaluation of its therapeutic potential.
Executive Summary
Osemozotan (formerly MKC-242) is a high-affinity 5-HT1A receptor agonist with functional selectivity, acting as a full agonist at presynaptic autoreceptors and a partial agonist at postsynaptic receptors.[1] Preclinical studies demonstrate its efficacy in models of anxiety, depression, and obsessive-compulsive disorder.[1] A key differentiator of Osemozotan is its metabolic profile; it does not produce the metabolite 1-(2-pyrimidinyl)-piperazine, which is common to the azapirone class of anxiolytics and contributes to off-target effects.[1] This specificity suggests a potentially wider therapeutic window. While comprehensive toxicity data to establish a definitive therapeutic index for Osemozotan is not publicly available, preclinical efficacy data indicates a significantly higher potency compared to other 5-HT1A receptor agonists like buspirone and tandospirone.
Mechanism of Action: 5-HT1A Receptor Signaling
Osemozotan exerts its therapeutic effects through the modulation of the serotonergic system by acting on 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.
References
Comparative Analysis of the Side Effect Profile of MN-305, a Novel Kinase Inhibitor, Versus Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the side effect profile of the investigational selective kinase inhibitor MN-305 against the established multi-kinase inhibitor, Sunitinib. The data presented herein is a synthesis of preclinical findings for this compound and extensive clinical trial data for Sunitinib, intended to highlight the potential safety advantages of a more targeted therapeutic approach.
Executive Summary
This compound is a hypothetical, next-generation selective inhibitor of "Kinase X," a critical oncogenic driver in specific solid tumors. Its targeted mechanism of action is designed to minimize off-target effects commonly associated with broader-spectrum kinase inhibitors. Sunitinib, in contrast, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, acting on VEGFRs, PDGFRs, KIT, FLT3, and RET, among others.[1][2][3] This broader activity, while effective, contributes to a well-documented and wide-ranging side effect profile.[1][4][5] This guide will delineate these differences through quantitative data, detailed experimental protocols for toxicity assessment, and visualizations of the relevant biological pathways.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events observed in preclinical models for this compound and reported in clinical trials for Sunitinib. It is important to note that direct comparison is challenging due to the different stages of development and data sources. The data for this compound is projected based on preclinical toxicology studies, while the Sunitinib data is derived from human clinical trials.[4][5][6]
| Adverse Event | This compound (Projected Incidence from Preclinical Data) | Sunitinib (Reported Incidence in Clinical Trials - All Grades) | Sunitinib (Reported Incidence in Clinical Trials - Grade 3/4) |
| Gastrointestinal | |||
| Diarrhea | 15-25% | 29-59%[1][7] | 5-10%[6] |
| Nausea | 10-20% | 29-45%[6][7] | 2-6%[6] |
| Stomatitis/Mucositis | 5-15% | 29-61%[4][5] | 2% |
| Vomiting | 5-10% | 25-34%[6][7] | 1-5%[6] |
| Dermatological | |||
| Hand-Foot Syndrome | <5% | 19-50%[1][6] | 5-8%[6] |
| Rash | 5-10% | 13-24%[1][6] | <1% |
| Hair Color Changes | <2% | 22-29%[6] | 0% |
| Cardiovascular | |||
| Hypertension | 5-10% | 13-39%[6][7] | 8-13%[6] |
| Constitutional | |||
| Fatigue/Asthenia | 20-30% | 33-62%[1][4] | 10-15%[6] |
| Hematological | |||
| Neutropenia | 5-15% | Not specified | 16%[6] |
| Thrombocytopenia | 5-10% | >25%[4][5] | 5%[6] |
| Endocrine | |||
| Hypothyroidism | <1% | 2-24%[4][6] | 2% |
Note: The incidence rates for Sunitinib can vary depending on the specific clinical trial, patient population, and indication.
Experimental Protocols
The assessment of the side effect profiles for kinase inhibitors involves a range of in vitro and in vivo studies. Below are representative protocols for key toxicity evaluations.
In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to predict potential off-target effects.
Methodology:
-
Kinase Panel: A comprehensive panel of recombinant human kinases (e.g., >400 kinases) is utilized.
-
Assay Format: A common format is a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay.[8]
-
Procedure:
-
The test compound (e.g., this compound) is serially diluted and added to microplate wells.
-
The target kinase, a specific substrate peptide, and ATP are added to initiate the reaction.[8]
-
The plate is incubated to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase in the panel. A high degree of selectivity is indicated by a low IC₅₀ for the intended target (Kinase X for this compound) and significantly higher IC₅₀ values for other kinases.
Preclinical In Vivo Toxicology Studies
Objective: To evaluate the potential toxicities of a drug candidate in animal models and determine a safe starting dose for human trials.
Methodology:
-
Animal Models: Typically conducted in two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).
-
Study Design:
-
Animals are assigned to multiple dose groups, including a vehicle control and several escalating dose levels of the test compound.
-
The compound is administered daily for a specified duration (e.g., 28 days).
-
-
Endpoints Monitored:
-
Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.
-
Body Weight and Food Consumption: Measured weekly.
-
Cardiovascular Monitoring: Telemetry studies to continuously measure blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Anatomic Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
-
-
Data Analysis: Dose-response relationships for any observed toxicities are established. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Assessment of Cardiovascular Toxicity in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Objective: To assess the potential for a kinase inhibitor to induce cardiotoxicity at a cellular level.[9]
Methodology:
-
Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating syncytium.
-
Compound Treatment: The cells are exposed to a range of concentrations of the test compound.
-
Functional Assessment:
-
Electrophysiology: Multi-electrode arrays (MEAs) are used to measure field potentials, providing information on beat rate, arrhythmia, and conduction abnormalities.
-
Contractility: Video microscopy and image analysis are used to assess the force and kinetics of cardiomyocyte contraction.
-
Viability: Cellular viability assays (e.g., measuring ATP content) are performed to detect cytotoxicity.
-
-
Data Analysis: Concentration-response curves are generated for each endpoint to identify potential cardiotoxic liabilities.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the targeted signaling of this compound versus the multi-targeted inhibition of Sunitinib.
Caption: Targeted inhibition of the Kinase X pathway by this compound.
Caption: Multi-targeted inhibition by Sunitinib.
Experimental Workflow
The diagram below outlines the general workflow for preclinical toxicity assessment of a novel kinase inhibitor like this compound.
Caption: Preclinical toxicity assessment workflow for kinase inhibitors.
Discussion
The comparative data suggests that the selective targeting of Kinase X by this compound may translate to a more favorable side effect profile compared to the multi-kinase inhibitor Sunitinib. The projected lower incidence of common kinase inhibitor-related toxicities, such as hand-foot syndrome, severe diarrhea, and hypothyroidism, highlights the potential benefits of a targeted approach. The broader inhibitory spectrum of Sunitinib, while contributing to its efficacy across various tumor types, is also linked to its more extensive and severe adverse event profile.[1][11] The off-target inhibition of kinases like VEGFR and PDGFR in healthy tissues is believed to be a primary driver of toxicities such as hypertension, bleeding events, and dermatological reactions.[1]
It is crucial for drug development professionals to consider this trade-off between broad efficacy and target-related toxicities. The development of highly selective inhibitors like this compound, guided by robust preclinical toxicity assessments, represents a promising strategy for improving the therapeutic index of kinase inhibitor-based cancer therapies. Future clinical investigations will be necessary to confirm if the projected favorable safety profile of this compound is realized in human patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. drugs.com [drugs.com]
- 5. Sutent (Sunitinib Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. sutent.pfizerpro.com [sutent.pfizerpro.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sunitinib in Metastatic Renal Cell Carcinoma: Recommendations for Management of Noncardiovascular Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Identity of MN-305: A Challenge in Confirming Long-Term Efficacy
The designation "MN-305" appears in scientific and clinical literature associated with multiple distinct therapeutic candidates, creating a significant challenge in compiling a cohesive overview of its long-term efficacy. Our investigation reveals that "this compound" does not refer to a single, consistently identified agent but has been used in connection with different investigational drugs across varied therapeutic areas. This ambiguity makes a direct comparison of "this compound" with other treatments for a specific condition impracticable without further clarification.
Unraveling the "this compound" Designations
The identifier "this compound" has been linked to at least three separate investigational products:
-
Osemozotan (this compound): Developed by MediciNova, this compound is a potent and highly selective serotonin 5-HT1A receptor agonist.[1] It was investigated for the treatment of anxiety disorders, depression, and insomnia.[1] While preclinical and early clinical studies involving over 1,200 subjects suggested it was well-tolerated, publicly available data on its long-term efficacy from pivotal Phase 3 trials is not readily found in recent literature.[1]
-
AMG 305: This is a bispecific T-cell engager (BiTE) molecule designed to target P-cadherin (CDH3) and mesothelin (MSLN) on tumor cells for the treatment of advanced solid tumors.[2] Its mechanism and therapeutic application are fundamentally different from Osemozotan.
-
RATIONALE-305: This is the identifier for a significant Phase 3 clinical trial investigating tislelizumab, an anti-PD-1 monoclonal antibody, in combination with chemotherapy for advanced gastric or gastroesophageal junction adenocarcinoma.[3][4][5] The trial demonstrated a notable improvement in overall and progression-free survival, leading to regulatory discussions and approvals.[4] It is crucial to note that in this context, "RATIONALE-305" refers to the trial, not the therapeutic agent itself, which is tislelizumab.
The Challenge for a Comparative Guide
Given the multiple, unrelated therapies associated with "this compound," a comprehensive comparison guide as requested cannot be constructed. A meaningful comparison requires a single, well-defined therapeutic agent with a substantial body of clinical data, including long-term follow-up studies. For instance, a guide on the long-term efficacy of a treatment for a specific condition would necessitate:
-
A Clearly Identified Drug: A consistent name and mechanism of action.
-
A Specific Indication: The disease or condition the drug is intended to treat.
-
Published Late-Stage Clinical Trial Data: Results from Phase 3 trials, often with extension studies, detailing efficacy and safety over extended periods.
-
Defined Competitors or Alternatives: Other treatments for the same indication against which a comparison can be made.
The lack of a singular identity for "this compound" and the absence of recent, long-term efficacy data for what appears to be the original candidate (Osemozotan) prevent the fulfillment of these requirements.
To proceed with a meaningful comparison, it would be necessary to specify which "this compound" is of interest. For example, if the interest is in the treatment of gastric cancer, a detailed analysis of the RATIONALE-305 trial data for tislelizumab could be provided, comparing it to other immunotherapies in the same space.
Without this specificity, any attempt to create a comparison guide would be based on disparate and unconnected pieces of information, failing to provide the objective and data-driven analysis required by researchers, scientists, and drug development professionals.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phase 1 First-In-Human Study to Explore the Safety Tolerability and Pharmacokinetics of AMG 305 in Subjects With Advanced Solid Tumors | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 3. beonemedinfo.com [beonemedinfo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Tislelizumab plus chemotherapy versus placebo plus chemotherapy as first line treatment for advanced gastric or gastro-oesophageal junction adenocarcinoma: RATIONALE-305 randomised, double blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Procedural Guide for Laboratory Waste
The responsible disposal of laboratory chemicals is a critical component of ensuring a safe research environment and maintaining environmental compliance. The term "MN-305" does not correspond to a single, universally recognized chemical substance; search results indicate it is a designation used for various commercial products, including stainless steel alloys, cleaning solutions, and industrial sealants. This guide provides a comprehensive framework for the proper disposal of chemical waste, adaptable to the specific substance once its identity is confirmed through its Safety Data Sheet (SDS).
Step 1: Chemical Identification and SDS Review
Before any disposal procedures can begin, the precise identity of the chemical must be determined. The most critical document for this is the Safety Data Sheet (SDS), which is provided by the chemical manufacturer.
Action:
-
Locate the SDS for the specific "this compound" product you are using.
-
Review Section 7: "Handling and Storage" for safe handling practices.
-
Review Section 8: "Exposure Controls/Personal Protection" to identify required Personal Protective Equipment (PPE).
-
Review Section 13: "Disposal Considerations" for manufacturer-specific disposal recommendations.
Step 2: Waste Characterization
Based on the SDS and institutional guidelines, characterize the waste. This involves determining if the waste is hazardous and, if so, classifying the type of hazard (e.g., ignitable, corrosive, reactive, toxic).
| Hazard Characteristic | Typical Criteria | Example |
| Ignitability | Liquid with a flash point < 60°C (140°F) | Acetone, Ethanol |
| Corrosivity | Aqueous solution with pH ≤ 2 or pH ≥ 12.5 | Hydrochloric Acid, Sodium Hydroxide |
| Reactivity | Unstable under normal conditions; may react violently with water | Sodium metal, Peroxides |
| Toxicity | Harmful or fatal if ingested or absorbed; contains regulated substances | Heavy metal solutions, pesticides |
This table presents typical criteria for hazardous waste classification. Always consult the specific SDS and local regulations for definitive information.
Step 3: Segregation and Labeling
Proper segregation of chemical waste is essential to prevent dangerous reactions.
Experimental Protocol for Waste Segregation:
-
Container Selection: Choose a chemically compatible container that can be securely sealed. Do not use metal containers for corrosive waste.
-
Waste Segregation:
-
Do not mix different types of waste.
-
Keep halogenated and non-halogenated solvents separate.
-
Separate acidic and basic waste.
-
Keep oxidizers away from organic materials.
-
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (no abbreviations).
-
The specific hazard(s) (e.g., flammable, corrosive).
-
The date accumulation started.
-
Step 4: Storage and Disposal
Store waste in a designated, well-ventilated satellite accumulation area. Follow your institution's procedures for waste pickup and disposal.
General Disposal Procedure:
-
Ensure the waste container is sealed and properly labeled.
-
Store the container in a secondary containment bin within the designated accumulation area.
-
Do not accumulate waste for more than the time limit specified by your institution and local regulations.
-
Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department.
Below is a logical workflow to guide the decision-making process for chemical waste disposal.
Caption: Workflow for Laboratory Chemical Waste Disposal.
Personal protective equipment for handling MN-305
Disclaimer: The following information is a representative guide for handling a potent, hypothetical research compound, designated as MN-305. This guide is based on established safety protocols for handling hazardous research chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE).[1] All personnel handling this compound must be trained in the proper selection and use of the following equipment.[1]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically resistant nitrile gloves, double-gloved.[1][2] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection.[1][3] |
| Body Protection | Disposable, low-permeability fabric lab coat with long sleeves and tight-fitting cuffs.[1][2] | Protects skin and personal clothing from contamination.[1][3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from splashes and aerosols.[1] |
| Respiratory Protection | A NIOSH-approved N-95 respirator or higher.[1][2] | Required when handling the compound as a powder or when aerosols may be generated to prevent inhalation.[1][2] |
| Face Protection | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashes.[2] | Provides an extra layer of protection for the entire face. |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure risk when handling this compound. All handling of powdered this compound should occur within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[2]
Experimental Protocol: Weighing and Reconstituting this compound
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[2] Work on a disposable absorbent bench protector to contain any potential spills.[2]
-
Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood on a tared weigh boat to minimize the dispersion of powder.[1]
-
Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[1][2]
-
Cleanup: After handling, wipe down the work surface with an appropriate deactivating solution or solvent. Dispose of all contaminated disposable materials as hazardous waste.
-
Handwashing: Wash hands thoroughly after removing gloves.
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: this compound Spill Cleanup
-
Alert and Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment:
-
Solid Spill: Gently cover the spill with absorbent pads. Do not sweep dry powder.
-
Liquid Spill: Cover the spill with absorbent material, working from the outside in.
-
-
Decontamination: Once the spill is absorbed, decontaminate the area. The choice of deactivating solution will depend on the chemical nature of this compound and should be determined before handling.
-
Waste Disposal: Place all contaminated materials (absorbent pads, used PPE, etc.) into a sealed, clearly labeled hazardous waste container.[4]
-
Final Cleaning: Clean the spill area with soap and water.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
This compound Spill Response Workflow
Caption: A workflow for responding to a chemical spill of this compound.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.[3]
Disposal Protocol for this compound Waste
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated PPE, weigh boats, and pipette tips in a designated, sealed, and labeled hazardous waste container.[1][3]
-
Liquid Waste: Collect all solutions containing this compound and contaminated solvents in a separate, clearly labeled, and sealed container for hazardous liquid waste.[1][3] Do not pour down the drain.[3]
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the contents, including the name "this compound", and the date of accumulation.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department.
This compound Waste Disposal Logical Flow
Caption: Logical flow for the proper disposal of this compound waste streams.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
